molecular formula C8H7IN2 B1593084 3-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1000340-29-3

3-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1593084
CAS No.: 1000340-29-3
M. Wt: 258.06 g/mol
InChI Key: KCFDOTPIOWJBQX-UHFFFAOYSA-N
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Description

Significance of the 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) Scaffold in Chemical Research

The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole (B17877), is a privileged structure in medicinal chemistry and a cornerstone in the development of novel therapeutic agents. pharmablock.comchemicalbook.com Its structural resemblance to both indole (B1671886) and the adenine (B156593) component of adenosine (B11128) triphosphate (ATP) makes it a valuable bioisostere in drug design. pharmablock.comnih.gov This similarity allows 7-azaindole-containing molecules to effectively mimic ATP and bind to the catalytic domain of kinases, a critical family of enzymes involved in cell signaling. pharmablock.comnih.gov Consequently, the 7-azaindole framework is a prominent feature in many kinase inhibitors developed for cancer therapy. chemicalbook.comnih.gov

The addition of a nitrogen atom to the indole ring to form 7-azaindole can modulate a molecule's physicochemical properties, potentially leading to higher binding affinity, increased potency, and enhanced efficacy. pharmablock.com This has led to its incorporation into several FDA-approved drugs, including the BRAF inhibitor vemurafenib (B611658) and the Bcl-2 inhibitor venetoclax, both used in cancer treatment. pharmablock.com Beyond oncology, derivatives of 7-azaindole have shown a wide array of biological activities, including potential applications as anti-inflammatory, antiviral, and neuroprotective agents. chemicalbook.comnih.govnih.gov The versatility of this scaffold has spurred extensive research into new synthetic methodologies to create diverse derivatives for various biological targets. nih.govresearchgate.net Recent studies have explored its use in developing inhibitors for fibroblast growth factor receptor (FGFR) and Traf2 and Nck-interacting kinase (TNIK), highlighting its ongoing importance in the quest for new medicines against diseases like cancer. rsc.orgresearchgate.netimist.ma

Overview of Iodinated 1H-Pyrrolo[2,3-b]pyridine Derivatives

Halogenated derivatives of 7-azaindole, particularly iodinated compounds, serve as crucial intermediates in organic synthesis. The introduction of an iodine atom onto the 7-azaindole core provides a reactive handle for further chemical modifications, most notably through cross-coupling reactions. Research has shown that electrophilic substitution reactions such as nitration, bromination, and iodination occur predominantly at the 3-position of the 1H-pyrrolo[2,3-b]pyridine ring system. rsc.org

The carbon-iodine bond is relatively weak, making these iodinated derivatives ideal substrates for forming new carbon-carbon and carbon-heteroatom bonds. This reactivity is harnessed in the synthesis of more complex molecules with desired biological activities. For instance, 1-substituted Grignard derivatives of 7-azaindole yield 3-iodo-compounds upon treatment with hydrogen peroxide. rsc.org The strategic placement of an iodine atom allows chemists to build upon the 7-azaindole scaffold, attaching various functional groups to fine-tune the pharmacological profile of the final compound.

Contextualization of 3-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine within the Broader Class

This compound is a specific example of the iodinated derivatives discussed previously. It features the core 7-azaindole structure, with an iodine atom at the reactive 3-position and a methyl group at the 6-position of the pyridine (B92270) ring. This particular substitution pattern makes it a valuable building block for synthesizing a targeted range of more complex molecules. The presence of the iodine atom facilitates further functionalization, while the methyl group can influence the electronic properties and steric interactions of the molecule, potentially affecting its binding to biological targets.

Below is a data table summarizing the key chemical properties of this compound.

PropertyValueReference
Molecular FormulaC₈H₇IN₂ cymitquimica.comsinfoochem.com
Molecular Weight258.06 g/mol cymitquimica.comsinfoochem.com
CAS Number1000340-29-3 cymitquimica.comsinfoochem.com

This compound is a solid at room temperature and represents a key starting material for researchers aiming to develop novel kinase inhibitors or other biologically active agents based on the 7-azaindole scaffold. sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2/c1-5-2-3-6-7(9)4-10-8(6)11-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCFDOTPIOWJBQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=CN2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646876
Record name 3-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine
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Molecular Weight

258.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000340-29-3
Record name 3-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000340-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Iodo 6 Methyl 1h Pyrrolo 2,3 B Pyridine and Analogous Scaffolds

Strategies for Constructing the 1H-Pyrrolo[2,3-b]pyridine Core

The assembly of the 7-azaindole (B17877) framework is a cornerstone of its chemistry, with several established methods available. These strategies often involve the annelation of a pyrrole (B145914) ring onto a pre-existing pyridine (B92270) ring. researchgate.net Classic indole (B1671886) syntheses, such as the Fischer, Madelung, and Bartoli methods, have been successfully adapted for this purpose, although the electron-deficient nature of pyridine precursors can present challenges. researchgate.netnsf.gov

Multi-component reactions (MCRs) offer an efficient pathway to complex heterocyclic structures like the pyrrolopyridine core in a single step. These reactions are valued for their atom economy and ability to rapidly generate molecular diversity.

One notable example involves a three-component reaction of alkyl isocyanides, dialkyl but-2-ynedioates, and 5,6-unsubstituted 1,4-dihydropyridines. chempedia.info This catalyst-free reaction, conducted in refluxing acetonitrile, yields polyfunctionalized tetrahydrocyclopenta chempedia.infodocumentsdelivered.compyrrolo[2,3-b]pyridine derivatives in high yields. chempedia.info A plausible mechanism suggests the initial formation of a zwitterionic intermediate from the isocyanide and the acetylenic ester, which then undergoes a cascade of reactions including cyclization and aromatization to build the fused ring system.

Another approach utilizes the reaction of 5-aminopyrazoles with pyruvic acid and aromatic aldehydes in what is known as a cyclocondensation reaction, leading to pyrazolo[3,4-b]pyridine derivatives. google.com Similarly, a three-component strategy for synthesizing pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine derivatives from phenylglyoxal, a β-ketoamide, and a 5-aminopyrazole has been developed, using acetic acid as both the solvent and promoter. nih.gov

Table 1: Examples of Multi-component Reactions for Pyrrolopyridine-like Scaffolds

ReactantsResulting ScaffoldKey FeaturesReference
Alkyl isocyanides, Dialkyl but-2-ynedioates, 1,4-DihydropyridinesTetrahydrocyclopenta chempedia.infodocumentsdelivered.compyrrolo[2,3-b]pyridinesCatalyst-free, high yield, high diastereoselectivity. chempedia.info
Phenylglyoxal, β-Ketoamide, 5-AminopyrazoleDihydropyrazolo[3,4-b]pyrrolo[3,4-d]pyridin-6(3H)-oneUses acetic acid as solvent and promoter; broad functional group tolerance. nih.gov

Reductive approaches, particularly those involving domino or cascade reactions, provide a powerful means to construct complex ring systems. For instance, nickel-catalyzed reductive cyclization has been employed for the synthesis of related fused heterocyclic structures. While direct examples for the 1H-pyrrolo[2,3-b]pyridine core are less common in the reviewed literature, the principles of reductive carboamination and arylalkylation are relevant. nih.gov A key step in some syntheses is the reduction of an azaindole to an azaindoline, which can be a crucial transformation for accessing different derivatives. nsf.gov

Intramolecular cyclization is a widely used strategy for forming the pyrrole ring of the 7-azaindole system. These reactions can be promoted by various catalysts, including transition metals like palladium, gold, and silver.

Silver-Catalyzed Cyclization : Silver catalysts have been shown to be effective in promoting the cyclization of propiolamide-derived 1,6-enynes. wipo.int In these reactions, the silver catalyst acts as a Lewis acid, activating the alkyne for a 5-exo-dig cyclization. wipo.int Silver has also been implicated in mediating oxidative C-H/P-H functionalization reactions that proceed via a cyclization pathway. baranlab.org

Palladium-Catalyzed Cyclization : Palladium catalysis is a versatile tool for C-C and C-N bond formation. The Hegedus-Mori-Heck synthesis is a notable method for creating 2,3-substituted 7-azaindoles. nih.gov Other Pd-catalyzed intramolecular cyclizations of pyrrolo-2-carboxamides have been developed, leading to pyrrolo-pyridines. documentsdelivered.com

Free-Radical Cyclization : An alternative approach involves the intramolecular free-radical cyclization of precursors like o-bromophenyl-substituted pyrrolylpyridinium salts. doaj.org Using a radical initiator system such as (TMS)3SiH/AIBN, this method can produce a range of pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline derivatives in good yields. doaj.orgresearchgate.net

Cyclocondensation reactions represent a direct and effective method for building the 1H-pyrrolo[2,3-b]pyridine skeleton. A two-component reaction between 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile and various dicarbonyl compounds like acetylacetone (B45752) or malononitrile (B47326) in acetic acid can produce substituted 1H-pyrrolo[2,3-b]pyridines. wikipedia.org The mechanism involves the nucleophilic attack of the amino group of the pyrrole onto a carbonyl or cyano group, followed by cyclization and dehydration or elimination to form the fused pyridine ring. wikipedia.org

The condensation of 1,5-dicarbonyl compounds with ammonia (B1221849) is a fundamental method for pyridine synthesis, and many variations of this cyclocondensation have been reported for preparing substituted pyridines. wikipedia.org

Syntheses starting from aminopyridine derivatives are among the most common and historically significant methods for producing the 1H-pyrrolo[2,3-b]pyridine core.

Fischer Synthesis : The Fischer indole synthesis, a classic reaction involving the acid-catalyzed cyclization of a phenylhydrazone, has been adapted for azaindoles. researchgate.net The synthesis starts with the reaction of a 2-pyridylhydrazine with a ketone or aldehyde to form a 2-pyridylhydrazone. acs.org This intermediate is then cyclized, often using polyphosphoric acid, to yield the 2,3-disubstituted 7-azaindole. acs.org While traditionally considered challenging for azaindoles due to the electron-deficient pyridine ring, the reaction can be efficient for pyridylhydrazines bearing electron-donating groups. nsf.govthieme-connect.comwikipedia.org

Madelung Synthesis : The Madelung synthesis involves the base-catalyzed intramolecular cyclization of an N-acyl-o-alkyl-aminopyridine at high temperatures. chempedia.infonih.gov For example, heating a 3-acetamido-4-picoline with a strong base like sodium ethoxide or sodium N-methylanilide can furnish the corresponding 7-azaindole. researchgate.netchempedia.info This method is particularly useful for preparing 2-alkynylindoles, which are not easily accessed otherwise. nih.gov

Other Routes from Aminopyridines : A modified Reissert synthetic route has been described to produce 6-methyl-7-azaindole from 3,6-dimethyl-2-aminopyridine. researchgate.net Additionally, a Chichibabin-type cyclization involving the LDA-mediated condensation of 2-fluoro-3-picoline with benzonitrile (B105546) provides another route to 2-phenyl-7-azaindole. rsc.org

Table 2: Classic Syntheses of the 7-Azaindole Core from Pyridine Precursors

Named ReactionStarting Precursor TypeKey ReagentsReference
Fischer Synthesis2-Pyridylhydrazine + Ketone/AldehydeAcid catalyst (e.g., Polyphosphoric acid) researchgate.netacs.org
Madelung SynthesisN-Acyl-o-alkyl-aminopyridineStrong base (e.g., NaOEt) at high temperature researchgate.netchempedia.infonih.gov
Chichibabin Cyclization2-Fluoro-3-picoline + BenzonitrileLDA (Lithium diisopropylamide) rsc.org

Regioselective Iodination at the C3 Position of the 1H-Pyrrolo[2,3-b]pyridine Nucleus

Once the 1H-pyrrolo[2,3-b]pyridine core is constructed, the final step in the synthesis of the target compound is the introduction of an iodine atom. The electronic properties of the 7-azaindole ring direct electrophilic substitution reactions to preferentially occur at the C3 position of the pyrrole ring.

Several methods have been developed for this regioselective iodination:

Direct Iodination : The 1H-pyrrolo[2,3-b]pyridine nucleus can undergo direct iodination at the C3 position using molecular iodine. A radical-based C-H iodination protocol has been developed for pyridines and related heterocycles, which can lead to C3 (and C5) iodination. researchgate.net For the analogous quinoline (B57606) system, a metal-free method using molecular iodine has been shown to be highly regioselective for the C3 position, likely proceeding through a radical intermediate.

Iodination via Grignard Reagents : Treatment of 1-substituted Grignard derivatives of 1H-pyrrolo[2,3-b]pyridine with iodine is a known method to yield 3-iodo compounds.

These methods provide reliable access to 3-iodo-1H-pyrrolo[2,3-b]pyridine scaffolds, which are valuable building blocks for further functionalization, often through cross-coupling reactions.

Utilization of N-Iodosuccinimide

The introduction of an iodine atom at the C3 position of the 7-azaindole nucleus is a critical step, frequently accomplished through electrophilic iodination. N-Iodosuccinimide (NIS) has emerged as a preferred reagent for this purpose due to its relative stability and reactivity. organic-chemistry.org The electrophilic C3 iodination of a 7-azaindole precursor, such as 6-methyl-1H-pyrrolo[2,3-b]pyridine, can be effectively carried out using NIS. acs.org For instance, the synthesis of a C3-iodinated 1H-7-azaindole was achieved in a 95% yield using one equivalent of NIS in the presence of potassium hydroxide. acs.org

The efficacy of NIS in electrophilic iodination is often enhanced by the use of an acid catalyst. researchgate.net Various aromatic compounds have been successfully iodinated with NIS in the presence of catalytic amounts of trifluoroacetic acid (TFA), which activates the NIS reagent. organic-chemistry.orgresearchgate.net In some cases, particularly for deactivated aromatic systems, stronger acids or alternative catalytic systems are employed. researchgate.netacs.org For example, an iron(III)-catalyzed method has been developed for the highly regioselective iodination of arenes using NIS, where a powerful Lewis acid, iron(III) triflimide, is generated in situ. acs.org

Challenges in Iodination Reactions

While iodination is a cornerstone of synthesizing these scaffolds, it is not without its challenges. A primary issue is controlling regioselectivity, especially in complex or substituted 7-azaindole systems. nih.govnih.gov The inherent reactivity of the pyrrole ring can lead to undesired side reactions or the formation of constitutional isomers.

Another significant challenge is the potential for over-iodination. Using an excess of a potent iodinating agent like iodine monochloride (ICl) can result in a mixture of mono- and di-iodinated products, complicating purification efforts. researchgate.net Furthermore, the harsh conditions sometimes required for iodination, such as the use of strong acids or highly reactive halide sources, may not be compatible with sensitive functional groups present on the substrate molecule. researchgate.netresearchgate.net This necessitates a careful selection of the iodinating agent and reaction conditions to match the specific substrate and avoid degradation or unwanted side products.

Introduction of the Methyl Group at the C6 Position

The synthesis of the target compound requires the presence of a methyl group at the C6 position of the 7-azaindole core. This is typically achieved by starting with a pre-functionalized pyridine or by modifying the 7-azaindole ring directly.

Advances in metal-catalyzed chemistry have provided robust methods for the functionalization of the 7-azaindole template. rsc.org One effective strategy for regioselective C6 functionalization involves directed metalation, where a directing group on the N7 nitrogen guides a metalating agent to the C6 position, which can then be quenched with an electrophile like methyl iodide. researchgate.net Ruthenium-catalyzed C-H alkylation has also been reported as a method for remote C6-selective functionalization of indole derivatives, a strategy that could be adapted for 7-azaindoles. acs.org

Alternatively, C6 functionalization can be achieved through cross-coupling reactions on a C6-halogenated 7-azaindole precursor. For example, the synthesis of 3,6-diaryl 7-azaindoles often begins with a 6-chloro-7-azaindole derivative, demonstrating that the C6 position is amenable to modification via palladium-catalyzed reactions. acs.org

Palladium-Catalyzed Coupling Reactions in 1H-Pyrrolo[2,3-b]pyridine Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable tools for elaborating the 3-iodo-7-azaindole scaffold, enabling the formation of carbon-carbon bonds to introduce a wide array of substituents. rsc.org These reactions are prized for their functional group tolerance and high efficiency. mdpi.com

The Suzuki-Miyaura cross-coupling reaction is a powerful method for creating carbon-carbon bonds between the C3 position of the 3-iodo-7-azaindole core and various aryl or vinyl boronic acids or their esters. mdpi.comnih.gov This reaction has been used extensively to synthesize diverse libraries of 7-azaindole derivatives.

An efficient, chemo-selective one-pot method has been established for the synthesis of C3,C6-diaryl 7-azaindoles starting from 6-chloro-3-iodo-N-protected 7-azaindoles. acs.orgnih.gov This process typically utilizes a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) in combination with a bulky phosphine (B1218219) ligand like SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl). acs.orgnih.gov The reaction demonstrates good tolerance for both electron-donating and electron-withdrawing groups on the aryl boronic acid partner. acs.org

Table 1: Examples of Suzuki-Miyaura C3-Arylation of a 6-chloro-3-iodo-7-azaindole precursor

EntryAryl Boronic AcidProductYieldReference
14-Methoxyphenylboronic acid10d93% acs.org
24-Fluorophenylboronic acid10e79% acs.org
33,5-Bis(trifluoromethyl)phenylboronic acid10f67% acs.org
4Naphthalene-2-boronic acid10g82% acs.org
5Benzo[d] nih.govresearchgate.netdioxol-5-ylboronic acid10h85% acs.org
Reaction conditions: 5 mol % Pd₂(dba)₃, 5 mol % SPhos, 1.1 equiv Ar-B(OH)₂, Cs₂CO₃ (2 equiv) in toluene/ethanol (1:1) at 60 °C. acs.org

The Sonogashira coupling reaction provides a direct route to introduce alkyne functionalities at the C3 position of the 7-azaindole ring. nih.gov This reaction involves the palladium-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide, such as 3-iodo-7-azaindole, typically using a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org

The synthesis of various azaindole derivatives has been accomplished by first performing a Sonogashira coupling between an appropriately substituted amino-halopyridine and a terminal alkyne, followed by cyclization to form the pyrrolo[2,3-b]pyridine core. nih.govunl.pt For example, PdCl₂(PPh₃)₂ and CuI are commonly used as the catalytic system in a solvent like DMF with an amine base such as triethylamine (B128534) (Et₃N). nih.govunl.pt This methodology has been applied to create a variety of substituted azaindoles, including those with functionalities at multiple positions on the ring system through sequential or double Sonogashira reactions. nih.govunl.pt

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This methodology has been successfully applied to the amination of halo-7-azaindoles, providing access to a diverse range of amino-substituted derivatives. While direct examples on 3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine are not extensively documented in readily available literature, studies on analogous systems, such as 2-iodo-4-chloropyrrolopyridine, offer significant insights into the reaction's applicability and potential challenges.

In the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, a key step involves the Buchwald-Hartwig amination of a 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine intermediate. The reaction is typically carried out using a palladium catalyst, such as Pd(OAc)₂ or a pre-catalyst like RuPhos Pd G2, in the presence of a suitable phosphine ligand (e.g., RuPhos or XPhos) and a base (e.g., Cs₂CO₃). The choice of ligand and base is crucial for achieving high yields and preventing side reactions. For instance, the use of the RuPhos ligand has been found to be effective in similar aminations. However, challenges such as catalyst deactivation or competing reduction of the aryl halide can occur, necessitating careful optimization of the reaction conditions.

A study on the palladium-catalyzed amination of unprotected halo-7-azaindoles highlights the feasibility of performing this reaction without the need for an N-H protecting group. This is a significant advantage as it shortens the synthetic sequence. The use of specialized palladium precatalysts allows for efficient coupling of a wide array of aliphatic and aromatic amines with halo-7-azaindoles under mild conditions.

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Halo-7-Azaindole Analogs

CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂RuPhosCs₂CO₃1,4-Dioxane110Good nih.gov
RuPhos Pd G2RuPhosCs₂CO₃t-Butanol110Moderate semanticscholar.org
Pd₂(dba)₃XPhost-BuONaToluene80-110Good nih.gov

Note: Yields are context-dependent and vary based on the specific substrates and reaction conditions.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. This reaction is a versatile tool for the synthesis of substituted alkenes and has been employed in the functionalization of the 7-azaindole scaffold. While specific examples detailing the Heck reaction on this compound are not abundant, related transformations on similar heterocyclic systems provide a basis for its application.

For instance, the synthesis of a fused 7-membered azaindole has been achieved through a synthetic route that includes a final palladium-catalyzed Heck cyclization. This demonstrates the utility of the Heck reaction in constructing complex polycyclic systems based on the 7-azaindole core. The conditions for such intramolecular Heck reactions often involve a palladium catalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂, a base such as triethylamine or sodium carbonate, and a suitable solvent like DMF or acetonitrile.

The reactivity of the C-I bond at the 3-position of the 6-methyl-7-azaindole nucleus makes it a prime site for oxidative addition to the palladium catalyst, initiating the Heck coupling cycle. The choice of alkene partner can range from simple acrylates to more complex olefins, allowing for the introduction of a variety of vinyl substituents.

Table 2: General Conditions for Heck Reaction on Iodo-Heterocycles

CatalystBaseSolventTemperature (°C)Alkene PartnerReference
Pd(OAc)₂Et₃NDMF80-120Methyl acrylateGeneral Protocol
PdCl₂(PPh₃)₂Na₂CO₃Acetonitrile80-100StyreneGeneral Protocol
Pd₂(dba)₃K₂CO₃1,4-Dioxane100-120Various olefins nih.gov

Note: These are general conditions and require optimization for specific substrates.

Stille Cross-Coupling

The Stille cross-coupling reaction involves the palladium-catalyzed coupling of an organotin compound with an organic halide or triflate. This reaction is known for its tolerance of a wide range of functional groups and has been utilized in the synthesis of functionalized 7-azaindole derivatives. The this compound is an excellent substrate for this reaction due to the reactive C-I bond.

The mechanism of the Stille reaction involves the oxidative addition of the iodo-azaindole to a Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. A variety of organostannanes, such as vinyl-, aryl-, and alkynylstannanes, can be used to introduce corresponding substituents at the 3-position of the 7-azaindole core.

While specific examples for this compound are not extensively detailed, the general applicability of the Stille reaction to iodo-heterocycles is well-established. The reaction typically employs a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, often in the presence of a copper(I) co-catalyst and a ligand in an aprotic solvent like THF or DMF.

Table 3: Typical Conditions for Stille Cross-Coupling of Iodoarenes

CatalystAdditiveSolventTemperature (°C)OrganostannaneReference
Pd(PPh₃)₄-Toluene80-110Vinyltributyltin wikipedia.org
PdCl₂(PPh₃)₂CuIDMF60-100Aryltributyltin wikipedia.org
Pd₂(dba)₃AsPh₃NMP25-80Alkynyltributyltin wikipedia.org

Note: Reaction conditions are substrate-dependent and may require optimization.

One-Pot Synthetic Protocols for 1H-Pyrrolo[2,3-b]pyridine Derivatives

One-pot synthetic protocols offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps in a single flask without the isolation of intermediates. Several one-pot procedures have been developed for the synthesis of substituted 1H-pyrrolo[2,3-b]pyridine derivatives.

A notable example is the one-pot synthesis of 3,6-diaryl-7-azaindoles via a sequential Suzuki-Miyaura cross-coupling reaction. This method starts from a 6-chloro-3-iodo-N-protected 7-azaindole and selectively couples an arylboronic acid at the C3 position, followed by a second coupling at the C6 position under modified conditions in the same pot. This approach allows for the efficient and chemo-selective synthesis of diversely substituted C3,C6-diaryl-7-azaindoles.

Another strategy involves a cascade C-N cross-coupling/Heck reaction of alkenyl bromides with amino-o-bromopyridines to construct the pyrrolo[2,3-b]pyridine core. This palladium-catalyzed process provides a straightforward route to various substituted azaindole isomers from readily available starting materials.

Furthermore, one-pot procedures based on the Sonogashira coupling followed by cyclization have been developed. For instance, the reaction of 2-amino-3-iodopyridine (B10696) with terminal alkynes, followed by an in-situ base-mediated cyclization, provides an efficient route to 2-substituted 7-azaindoles.

Table 4: Examples of One-Pot Syntheses for Pyrrolo[2,3-b]pyridine Scaffolds

Reaction TypeStarting MaterialsKey ReagentsProductReference
Sequential Suzuki-Miyaura6-chloro-3-iodo-N-protected 7-azaindole, Arylboronic acidsPd₂(dba)₃, SPhos, Cs₂CO₃3,6-diaryl 7-azaindole acs.org
Cascade C-N cross-coupling/HeckAmino-o-bromopyridines, Alkenyl bromidesPd₂(dba)₃, XPhos, t-BuONaSubstituted azaindoles nih.gov
Sonogashira/Cyclization2-amino-3-iodopyridine, Terminal alkynesPd(PPh₃)₄, CuI, K₂CO₃2-substituted 7-azaindoles organic-chemistry.org

Protecting Group Strategies and Deprotection Challenges

The use of protecting groups is often essential in the multi-step synthesis of complex molecules to mask reactive functional groups and ensure selective transformations. In the synthesis of this compound and its derivatives, the pyrrole N-H is a common site for protection.

Commonly used protecting groups for the 7-azaindole nitrogen include sulfonyl groups (e.g., tosyl, Ts), carbamates (e.g., tert-butyloxycarbonyl, Boc), and silyl (B83357) ethers (e.g., (2-(trimethylsilyl)ethoxy)methyl, SEM). The choice of protecting group depends on its stability under various reaction conditions and the ease of its subsequent removal.

Sulfonyl Protecting Groups: Sulfonyl groups like tosyl are robust and stable to a wide range of reaction conditions. However, their removal often requires harsh conditions, such as strong bases (e.g., NaOH or KOH) or reducing agents, which may not be compatible with other functional groups in the molecule.

Boc Protecting Group: The Boc group is widely used due to its ease of installation and removal under acidic conditions (e.g., trifluoroacetic acid, TFA, or HCl). However, acidic deprotection can sometimes lead to side reactions or decomposition of sensitive substrates.

SEM Protecting Group: The SEM group is stable to many reagents but can be cleaved under specific conditions, typically using fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF) or strong Lewis acids. A significant challenge associated with SEM deprotection is the release of formaldehyde (B43269) during the cleavage process. This can lead to unwanted side reactions, such as the formation of dimeric or tricyclic byproducts, particularly under acidic conditions. For instance, the deprotection of a SEM-protected 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine using trifluoroacetic acid was found to be challenging, leading to the formation of a tricyclic eight-membered 7-azaindole.

The selection of an appropriate protecting group and deprotection strategy is therefore a critical consideration in the synthesis of functionalized this compound derivatives to maximize yield and avoid the formation of undesirable byproducts.

Table 5: Common Protecting Groups for 7-Azaindole and Deprotection Conditions

Protecting GroupAbbreviationDeprotection ReagentsPotential ChallengesReference
p-ToluenesulfonylTsNaOH, KOH, Mg/MeOHHarsh conditions, low compatibility beilstein-journals.org
tert-ButyloxycarbonylBocTFA, HClAcid sensitivity of the substrate
(2-(Trimethylsilyl)ethoxy)methylSEMTBAF, CsF, Lewis Acids (e.g., BF₃·OEt₂)Formaldehyde release, side product formation semanticscholar.org

Chemo- and Regioselectivity in Synthetic Routes

The 1H-pyrrolo[2,3-b]pyridine scaffold possesses multiple reactive sites, making chemo- and regioselectivity key challenges in its synthetic functionalization. The pyrrole ring is generally more electron-rich and susceptible to electrophilic attack at the C3 position, while the pyridine ring is electron-deficient and can undergo nucleophilic substitution.

In palladium-catalyzed cross-coupling reactions of di- or poly-halogenated 7-azaindoles, the relative reactivity of the different C-X bonds determines the regioselectivity. Generally, the order of reactivity for oxidative addition to palladium is C-I > C-Br > C-Cl. This difference in reactivity can be exploited for selective functionalization. For example, in a molecule containing both an iodo and a chloro substituent, the iodo group will preferentially react in Suzuki-Miyaura or Buchwald-Hartwig couplings.

A study on a 2-iodo-4-chloropyrrolopyridine derivative demonstrated that oxidative addition of palladium occurs preferentially at the C2-iodo position over the C4-chloro position. This allowed for a chemoselective Suzuki-Miyaura cross-coupling at C2, followed by a subsequent Buchwald-Hartwig amination at C4 under different catalytic conditions.

The regioselectivity of functionalization can also be influenced by the presence of directing groups. For instance, the N-oxide of the pyridine ring can direct metallation and subsequent arylation to the C6 position. Similarly, the choice of protecting group on the pyrrole nitrogen can influence the regioselectivity of subsequent reactions.

Furthermore, in one-pot sequential cross-coupling reactions, the careful control of reaction conditions, including the catalyst, ligand, base, and temperature, is crucial to achieve the desired chemo- and regioselectivity. For the synthesis of 3,6-diaryl 7-azaindoles, a specific set of conditions was used for the initial C3-arylation, followed by a change in conditions (e.g., addition of more catalyst and ligand and an increase in temperature) to promote the subsequent C6-arylation. This highlights the fine-tuning required to control the reactivity at different positions of the azaindole core.

Chemical Reactivity and Functionalization of 3 Iodo 6 Methyl 1h Pyrrolo 2,3 B Pyridine and Its Analogs

Transition-Metal-Catalyzed Transformations Involving the C3-Iodo Moiety

The carbon-iodine bond at the C3 position of the 1H-pyrrolo[2,3-b]pyridine ring is a key site for transition-metal-catalyzed cross-coupling reactions. This reactivity is fundamental for constructing more complex molecules by forming new carbon-carbon and carbon-heteroatom bonds. The "soft" character of the iodide ion makes it an excellent leaving group and facilitates strong binding to "soft" transition metals like palladium and copper, which are commonly used in these catalytic cycles. rsc.org

Palladium-catalyzed reactions are particularly prominent. Although direct examples for 3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine are specific to proprietary research, extensive studies on analogous 7-azaindole (B17877) systems demonstrate the synthetic utility. For instance, Suzuki-Miyaura cross-coupling is a preferred method for introducing aryl or heteroaryl substituents. In the synthesis of potential kinase inhibitors, a 2-iodo-4-chloropyrrolopyridine intermediate was successfully coupled with various boronic acids at the C2 position, highlighting the higher reactivity of the C-I bond over the C-Cl bond under specific palladium catalysis conditions. nih.govresearchgate.net This chemoselectivity is crucial in multi-functionalized systems. Similarly, the C3-iodo moiety is expected to undergo efficient Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents at this position.

The table below summarizes representative transition-metal-catalyzed reactions on iodo-substituted pyrrolo[2,3-b]pyridine analogs.

Reaction TypeSubstrateReagents & ConditionsProductYieldReference
Suzuki-Miyaura Coupling4-chloro-2-iodo-1-(SEM)-1H-pyrrolo[2,3-b]pyridinePhenylboronic acid, Pd2(dba)3, K2CO3, 1,4-dioxane:water, 100 °C4-chloro-2-phenyl-1-(SEM)-1H-pyrrolo[2,3-b]pyridineNot specified nih.govresearchgate.net
Suzuki-Miyaura Coupling4-chloro-2-iodo-1-(SEM)-1H-pyrrolo[2,3-b]pyridine4-Methoxyphenylboronic acid, Pd2(dba)3, K2CO3, 1,4-dioxane:water, 100 °C4-chloro-2-(4-methoxyphenyl)-1-(SEM)-1H-pyrrolo[2,3-b]pyridineNot specified nih.gov
Buchwald-Hartwig Amination4-chloro-2-phenyl-1-(SEM)-1H-pyrrolo[2,3-b]pyridineSecondary amine, RuPhos Pd G2, K2CO3Corresponding 4-amino productSuccessful nih.gov
Chan-Lam CouplingEthyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylateArylboronic acid, Cu(OAc)2, pyridine (B92270), CH2Cl2Ethyl 1-aryl-1H-pyrrolo[2,3-b]pyridine-2-carboxylateNot specified nih.gov

Further Functionalization at Other Positions of the Pyrrolo[2,3-b]pyridine Ring System

Beyond the transformations at the C3-position, the 1H-pyrrolo[2,3-b]pyridine scaffold allows for selective functionalization at the pyrrole (B145914) nitrogen (N1), the C2 position of the pyrrole ring, and various positions on the pyridine ring.

Electrophilic substitution reactions on the 1H-pyrrolo[2,3-b]pyridine ring system, such as nitration, predominantly occur at the electron-rich C3 position. rsc.org In a substrate like this compound where the C3 position is already occupied, the directing effects of the existing substituents and the inherent reactivity of the ring system will guide further substitutions. The pyrrole ring is generally more susceptible to electrophilic attack than the pyridine ring. With the C3 position blocked, electrophilic attack would be expected to occur at the next most activated position, which is typically the C2 position. Nitration of 2-substituted 7-azaindoles has been shown to yield 3-nitro derivatives, confirming the high reactivity of the C3 position. rsc.org For this compound, nitration under controlled conditions could potentially lead to the formation of 2-nitro-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine or substitution on the pyridine ring, depending on the reaction medium. For example, nitration of certain pyridine derivatives with a mixture of sulfuric and nitric acid has been shown to proceed effectively. researchgate.net

Direct C-H sulfenylation on the 1H-pyrrolo[2,3-b]pyridine ring system is not extensively documented in the reviewed literature. However, C-H functionalization is a rapidly advancing field in organic synthesis. For the 7-azaindole scaffold, C-H activation would likely target the electron-rich pyrrole ring at the C2 or C3 positions. Given that the C3 position in the title compound is substituted, any potential C-H activation for sulfenylation would be directed towards C2 or possibly positions on the pyridine ring (C4, C5). Research into related heterocyclic systems demonstrates that palladium, rhodium, or copper catalysts are often employed for such transformations, although specific protocols for the sulfenylation of this particular scaffold are yet to be widely reported.

The 1H-pyrrolo[2,3-b]pyridine scaffold can be readily functionalized to incorporate amide groups, which are crucial functionalities in many pharmaceutical agents. nih.govtohoku.ac.jp A common strategy involves the elaboration of a substituent at the C2 position. For example, a C2-ester group can be hydrolyzed (saponified) to the corresponding carboxylic acid. nih.gov This carboxylic acid is then activated and coupled with a variety of amines using standard peptide coupling reagents like Propanephosphonic acid anhydride (B1165640) (T3P) to form a diverse library of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides. nih.gov This approach was successfully used to generate potent inhibitors of phosphodiesterase 4B (PDE4B). nih.gov

Another position for amide bond formation is the pyrrole nitrogen (N1). N-acylation of low-reactivity nitrogen-containing heterocycles, including indoles and pyrroles, can be achieved using a one-pot reaction with a carboxylic acid, di-tert-butyl dicarbonate (B1257347) (Boc₂O), and a 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) catalyst. tohoku.ac.jp This method provides high yields under mild conditions without the need for pre-activation. tohoku.ac.jp

PositionReaction TypeStarting MaterialReagents & ConditionsProduct TypeReference
C2Amide Coupling1H-pyrrolo[2,3-b]pyridine-2-carboxylic acidAmine (NHR₁R₂), T3P, DIPEA, DMF1H-pyrrolo[2,3-b]pyridine-2-carboxamide nih.gov
N1N-Acylation1H-pyrrolo[2,3-b]pyridineCarboxylic acid, Boc₂O, DMAPO1-Acyl-1H-pyrrolo[2,3-b]pyridine tohoku.ac.jp

Alkylation and arylation can be performed at several positions on the 1H-pyrrolo[2,3-b]pyridine ring. The pyrrole nitrogen (N1) is a common site for such modifications. N-arylation can be achieved via Chan-Lam coupling using arylboronic acids in the presence of a copper catalyst. nih.gov The N1 position can also be alkylated, for instance, by using a protecting group strategy like the introduction of a trimethylsilylethoxymethyl (SEM) group, which involves alkylation with SEM-Cl. nih.gov

The pyridine ring portion of the scaffold can also be targeted. C-H functionalization strategies are emerging for the regioselective alkylation and arylation of pyridines, often at the C4 position, using enzyme-mimicking reagents to activate the pyridine ring towards nucleophilic attack by both ionic and radical species. rsc.org These methods could potentially be applied to the late-stage functionalization of the 7-azaindole core.

PositionReaction TypeSubstrateReagents & ConditionsProduct TypeReference
N1Chan-Lam N-ArylationEthyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylateArB(OH)₂, Cu(OAc)₂, Pyridine, CH₂Cl₂N1-Aryl derivative nih.gov
C2Suzuki-Miyaura C-Arylation2-Iodo-1H-pyrrolo[2,3-b]pyridine analogArB(OH)₂, Pd CatalystC2-Aryl derivative nih.govresearchgate.net
C4Buchwald-Hartwig C-N Coupling4-Chloro-1H-pyrrolo[2,3-b]pyridine analogAmine, Pd Catalyst (e.g., RuPhos Pd G2)C4-Amino derivative nih.gov
C4 (Pyridine Ring)Radical Arylation (General Pyridine Method)PyridineUrea activator, Radical precursorC4-Arylpyridine rsc.org

Reaction Cascade and Tandem Processes

The strategic placement of an iodo group on the pyrrolo[2,3-b]pyridine framework opens the door to powerful cascade or tandem reactions, where multiple bond-forming events occur in a single pot. These processes are highly efficient for rapidly building molecular complexity from relatively simple starting materials.

A notable example involves the palladium-promoted cascade reaction of substituted 6-iodo-N-propargylpyridones with isonitriles. nih.gov This process, which proceeds at ambient temperature, involves a sequence of organopalladium-mediated steps to construct complex polycyclic alkaloids such as mappicine (B1196981) and camptothecin (B557342) analogues. nih.gov The iodo-substituent is critical for initiating the catalytic cycle through oxidative addition to the palladium(0) catalyst.

Similarly, iodine itself can catalyze tandem reactions. A reported method uses molecular iodine to catalyze the reaction of 2-aminobenzohydrazide with 1,7-dichloroheptan-4-one (B1295582) to form complex tetracyclic pyridazino[6,1-b]pyrrolo[1,2-a]quinazolin-9(1H)-one derivatives. researchgate.net This reaction constructs three new rings in a one-pot procedure. researchgate.net While not directly involving an iodo-substituted starting material, it showcases the utility of iodine-mediated chemistry in complex syntheses, a field relevant to the reactivity of compounds like this compound. These examples underscore the potential of using the C-I bond as a reactive handle to trigger elegant and efficient cascade sequences for the synthesis of novel heterocyclic systems.

Medicinal Chemistry and Biological Activity of 1h Pyrrolo 2,3 B Pyridine Derivatives

Role as a Privileged Scaffold in Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole (B17877), is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.netresearchgate.net This designation is attributed to its unique bicyclic structure, which consists of a pyrrole (B145914) ring fused to a pyridine (B92270) ring. This arrangement allows it to mimic endogenous ligands and bind to multiple biological targets with high affinity. nih.govresearchgate.net The 7-azaindole core is an excellent bioisostere of natural purine (B94841) and indole (B1671886) systems, enabling it to interact with a wide range of enzymes, particularly protein kinases. nih.govunipa.it

The versatility of the 7-azaindole framework allows for chemical modifications at several positions, which can fine-tune the molecule's physicochemical properties, such as solubility and lipophilicity, as well as its pharmacokinetic profile. nih.gov The nitrogen atom in the pyridine ring and the NH group of the pyrrole ring can act as hydrogen bond acceptors and donors, respectively. This bidentate hydrogen-bonding capability is crucial for forming stable interactions with the hinge region of the ATP-binding site in many protein kinases. researchgate.netresearchgate.netdepositolegale.it

Derivatives like 3-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine are crucial building blocks in drug discovery programs. The iodine atom at the 3-position provides a reactive "handle" for introducing a wide array of chemical substituents through well-established cross-coupling reactions, such as Suzuki and Sonogashira couplings. nih.gov This enables the rapid synthesis of large libraries of compounds for screening against various biological targets. The methyl group at the 6-position is an example of a substitution used to modify the scaffold's properties to achieve desired potency and selectivity. The strategic functionalization of the 7-azaindole core has led to the development of inhibitors for numerous kinases, including FGFR, JAK, CDK, and IKKα, demonstrating its broad applicability in oncology and immunology. nih.govnih.govacs.orgrsc.org

Targeted Pharmacological Interventions

The 1H-pyrrolo[2,3-b]pyridine scaffold has been extensively utilized to develop inhibitors that target specific enzymes involved in disease pathways. Its ability to serve as a foundation for potent and selective inhibitors makes it a cornerstone of modern medicinal chemistry.

Kinase Inhibition

Protein kinases are a major class of enzymes that regulate most cellular activities, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. unipa.it The 7-azaindole scaffold is a highly effective motif for designing kinase inhibitors because it effectively competes with ATP for binding in the catalytic cleft of the enzyme. researchgate.net More than 90 different protein kinases have been shown to be sensitive to inhibitors based on the 7-azaindole structure, underscoring its broad utility. researchgate.netdepositolegale.it

The development of these inhibitors often relies on functionalized intermediates like This compound . The iodinated position allows for the attachment of various chemical groups that can extend into different pockets of the kinase active site, thereby enhancing binding affinity and selectivity for the target kinase over others in the human kinome. nih.gov

Fibroblast Growth Factor Receptor (FGFR) Inhibition (FGFR1, 2, 3, 4)

Abnormal activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, through gene amplification, mutations, or fusions, is a known driver of tumor growth, proliferation, and angiogenesis in various cancers. nih.govacs.org Consequently, inhibiting FGFRs has become a key strategy in cancer therapy. nih.gov A number of potent inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold have been developed that show significant activity against multiple FGFR isoforms. nih.govacs.org For instance, one derivative, compound 4h , was found to be a potent pan-FGFR inhibitor with high ligand efficiency. nih.gov

Table 1: Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Derivative (Compound 4h) against FGFR Isoforms

FGFR Isoform IC₅₀ (nM)
FGFR1 7
FGFR2 9
FGFR3 25
FGFR4 712

Data sourced from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors. nih.gov

Another series of derivatives based on the pyrrolo[2,3-b]pyridine-3-one skeleton was developed as selective irreversible inhibitors of FGFR4, which is a key oncogenic driver in hepatocellular carcinoma. researchgate.net

The inhibitory action of 1H-pyrrolo[2,3-b]pyridine derivatives against FGFRs is achieved through specific molecular interactions within the ATP-binding site of the kinase. nih.gov Molecular docking studies reveal that the 1H-pyrrolo[2,3-b]pyridine nucleus anchors the molecule in the hinge region of the FGFR1 protein. nih.gov It achieves this by forming two critical hydrogen bonds: one with the backbone carbonyl of the glutamate (B1630785) residue at position 562 (E562) and another with the amine group of the alanine (B10760859) residue at position 564 (A564). nih.gov

Furthermore, substituents added to the scaffold, often via the 3-position, can form additional interactions. For example, a 3,5-dimethoxyphenyl group attached to the core can engage in a π-π stacking interaction with a phenylalanine residue (F489) and occupy a nearby hydrophobic pocket, further stabilizing the inhibitor-enzyme complex. nih.gov

The potent activity of FGFR inhibitors derived from the 1H-pyrrolo[2,3-b]pyridine scaffold has translated into significant anti-tumor effects in preclinical cancer models.

Hepatocellular Carcinoma (HCC): The FGF19-FGFR4 signaling axis is a major driver in a subset of HCC cases. nih.gov Selective FGFR4 inhibitors based on a pyrrolo[2,3-b]pyridine-3-one scaffold have been synthesized and shown to have potent antiproliferative activity against HCC cell lines, such as Hep3B. researchgate.net One such derivative exhibited an IC₅₀ value of 51.6 nM against the FGFR4 enzyme and a potent antiproliferative effect of 0.1397 μM in Hep3B cells. researchgate.net

Breast Cancer: Aberrant FGFR signaling is also implicated in the progression of breast cancer. In vitro studies have demonstrated that the pan-FGFR inhibitor 4h , a 1H-pyrrolo[2,3-b]pyridine derivative, effectively inhibited the proliferation of 4T1 breast cancer cells. nih.govacs.org The compound was also shown to induce apoptosis and significantly reduce the migration and invasion of these cancer cells. nih.govacs.org

Janus Kinase (JAK3) Inhibition

Janus kinases (JAKs) are a family of cytoplasmic tyrosine kinases that are essential for signaling from cytokine receptors, playing a crucial role in the immune system. nih.govscilit.com JAK3, in particular, is primarily expressed in hematopoietic cells and is critical for lymphocyte development and function. This makes it an attractive target for treating autoimmune diseases and preventing organ transplant rejection. nih.govresearchgate.net

The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully employed to create potent and selective JAK3 inhibitors. nih.gov In one study, chemical modification of the scaffold, including the introduction of a carbamoyl (B1232498) group at the C5-position and a cyclohexylamino group at the C4-position, led to a significant increase in JAK3 inhibitory activity. nih.gov The resulting compound, 14c , was identified as a potent and moderately selective JAK3 inhibitor that effectively suppressed the proliferation of T-cells stimulated by interleukin-2 (B1167480). nih.gov Further optimization of a related scaffold led to the discovery of a tricyclic derivative with an IC50 value for JAK3 of just 1.1 nM. acs.org

Immunomodulatory Effects and Applications in Immune Diseases

The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a promising framework for the development of novel immunomodulators. Certain derivatives have been shown to target key players in the immune signaling cascade, such as Janus kinase 3 (JAK3). Inhibition of JAK3 is a validated strategy for the treatment of autoimmune diseases and organ transplant rejection. Research into a series of 1H-pyrrolo[2,3-b]pyridine derivatives has led to the identification of potent and moderately selective JAK3 inhibitors. nih.gov For instance, chemical modifications, including the introduction of a carbamoyl group at the C5-position and a cyclohexylamino group at the C4-position of the pyrrolo[2,3-b]pyridine ring, significantly enhanced JAK3 inhibitory activity. One such compound, 14c, demonstrated a notable immunomodulating effect on the proliferation of T cells stimulated by interleukin-2 (IL-2). nih.gov

Furthermore, the immunomodulatory effects of this scaffold are also linked to the inhibition of TRAF2- and NCK-Interacting Kinase (TNIK). Some 1H-pyrrolo[2,3-b]pyridine derivatives that are potent TNIK inhibitors have exhibited concentration-dependent inhibition of IL-2 secretion, a key cytokine in the immune response. nih.govbohrium.com This dual activity on different kinase families underscores the versatility of the 1H-pyrrolo[2,3-b]pyridine core in designing molecules with specific immunomodulatory profiles.

Cyclin-Dependent Kinase (CDK1, CDK2, CDK9) Inhibition

The 1H-pyrrolo[2,3-b]pyridine core structure is a key pharmacophore in the design of inhibitors for cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of cancer, making them attractive targets for therapeutic intervention. Derivatives of this scaffold have been investigated for their ability to inhibit various CDKs, including CDK1, CDK2, and CDK9. cymitquimica.comimist.ma For example, a series of nortopsentin analogues, which incorporate the 1H-pyrrolo[2,3-b]pyridine moiety, have been identified as potent inhibitors of CDK1. bldpharm.com

The inhibition of CDK9, in particular, has emerged as a promising anti-cancer strategy. CDK9 is essential for the transcription of short-lived anti-apoptotic proteins that are critical for the survival of cancer cells. cymitquimica.com The 1H-pyrrolo[2,3-b]pyridine scaffold has been utilized to develop potent and selective CDK9 inhibitors. bohrium.com

Antitumor Activity (e.g., Peritoneal Mesothelioma)

The CDK-inhibitory activity of 1H-pyrrolo[2,3-b]pyridine derivatives translates into significant antitumor effects in preclinical models. A notable example is the application of nortopsentin analogues in diffuse malignant peritoneal mesothelioma (DMPM), a rare and aggressive cancer with poor treatment outcomes. bldpharm.com Three of the most active compounds in this series consistently reduced the proliferation of DMPM cells and induced apoptosis through a caspase-dependent mechanism. bldpharm.com This was accompanied by a reduction in the active, phosphorylated form of the anti-apoptotic protein survivin. bldpharm.com

In a mouse xenograft model of DMPM, intraperitoneal administration of these 1H-pyrrolo[2,3-b]pyridine derivatives resulted in significant inhibition of tumor growth, with tumor volume inhibitions ranging from 58% to 75%. bldpharm.com Remarkably, two complete responses were observed in each treatment group, highlighting the potent in vivo antitumor efficacy of these compounds. bldpharm.com

Compound Target Effect in Peritoneal Mesothelioma Tumor Volume Inhibition (in vivo)
Nortopsentin Analogue 1fCDK1Reduced cell proliferation, induced apoptosis58-75%
Nortopsentin Analogue 3fCDK1Reduced cell proliferation, induced apoptosis58-75%
Nortopsentin Analogue 1lCDK1Reduced cell proliferation, induced apoptosis58-75%
Poly(ADP-ribose) Polymerase (PARP-1) Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are critical for the repair of DNA single-strand breaks. nih.gov The inhibition of PARP-1 is a clinically validated strategy for treating cancers with defects in the homologous recombination (HR) pathway of DNA repair, such as those with BRCA1/2 mutations. nih.gov While extensive research has been conducted on various heterocyclic scaffolds as PARP-1 inhibitors, specific data detailing the PARP-1 inhibitory activity of this compound or the broader 1H-pyrrolo[2,3-b]pyridine class is not prominently featured in the reviewed scientific literature.

Anticancer Applications

The application of PARP inhibitors as anticancer agents is most pronounced in the context of synthetic lethality. nih.gov In tumors with compromised HR repair, the inhibition of PARP-1 leads to the accumulation of DNA double-strand breaks during replication, which cannot be efficiently repaired, ultimately resulting in cell death. nih.gov This approach has been particularly successful in the treatment of breast and ovarian cancers with BRCA mutations. nih.gov Combination therapies involving PARP inhibitors and other agents, such as those that induce DNA damage or inhibit other cellular pathways, are also being actively investigated to expand their use to a broader range of cancers. nih.gov

TRAF2- and NCK-Interacting Kinase (TNIK) Inhibition

The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a highly effective core for the development of potent inhibitors of TRAF2- and NCK-interacting kinase (TNIK). nih.govresearchgate.net An in-house screening of a compound library revealed the high inhibitory potential of this scaffold against TNIK. nih.govbohrium.com Subsequent design and synthesis of several series of derivatives have yielded compounds with exceptional potency, with some exhibiting IC50 values below 1 nM. nih.govbohrium.com A three-dimensional quantitative structure-activity relationship (3D-QSAR) study on a series of thirty-one 1H-pyrrolo[2,3-b]pyridine derivatives as TNIK inhibitors provided insights into the structural requirements for enhanced activity, with pIC50 values ranging from 7.37 to 9.92. imist.maresearchgate.net

Relevance in Colorectal Cancer

TNIK is a key regulatory component of the T-cell factor-4 (TCF4) and β-catenin transcriptional complex, which is a critical part of the canonical Wnt signaling pathway. acrospharma.co.kr Constitutive activation of the Wnt pathway is a primary driver of the majority of colorectal cancers. acrospharma.co.kr Therefore, inhibiting TNIK presents a promising therapeutic strategy for this malignancy. The inhibition of TNIK has been shown to suppress the proliferation and growth of colorectal cancer cell lines. imist.maresearchgate.net The development of orally available small-molecule TNIK inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold and other chemical classes has demonstrated the potential to block Wnt signaling and suppress Wnt-driven intestinal tumorigenesis in animal models. acrospharma.co.kr These findings establish TNIK as a critical therapeutic target in colorectal cancer and highlight the importance of the 1H-pyrrolo[2,3-b]pyridine scaffold in developing drugs for this indication. imist.maresearchgate.net

Compound Series Target pIC50 Range Relevance
1H-pyrrolo[2,3-b]pyridine derivativesTNIK7.37 to 9.92Inhibition of colorectal cancer cell growth
Adaptor Associated Kinase 1 (AAK1) Inhibition

Adaptor Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a fundamental process for the entry of various substances into cells, including some viruses. Inhibition of AAK1 has emerged as a promising strategy for the development of broad-spectrum antiviral therapies.

Research into AAK1 inhibition has highlighted the potential of 1H-pyrrolo[2,3-b]pyridine derivatives as potent inhibitors. Although specific studies on this compound are not detailed, related analogues have demonstrated significant AAK1 inhibitory and antiviral effects. For instance, a series of 3,5-disubstituted-pyrrolo[2,3-b]pyridines were optimized from a 7-azaindole lead, resulting in compounds with high affinity for AAK1. These optimized derivatives showed improved activity against the dengue virus and the Ebola virus in both in vitro and primary human dendritic cell models. This suggests that targeting the host cellular factor AAK1 with pyrrolo[2,3-b]pyridine-based inhibitors could represent a viable broad-spectrum antiviral approach. The core structure is crucial for binding to the kinase hinge region, and substitutions at the 3 and 5 positions are key for potency and selectivity.

Compound Type Target Kinase Biological Activity Viruses Targeted
3,5-disubstituted-pyrrolo[2,3-b]pyridinesAAK1High-affinity inhibitionDengue virus, Ebola virus
Mixed Lineage Kinase 3 (MLK3) and Leucine-rich Repeat Kinase 2 (LRRK2) Inhibition

Mixed lineage kinase 3 (MLK3) and Leucine-rich repeat kinase 2 (LRRK2) are implicated in neuronal signaling pathways and have been identified as therapeutic targets for neurodegenerative diseases.

While direct evidence for the inhibition of MLK3 and LRRK2 by this compound is not available, the broader class of pyrrolo[2,3-b]pyridine derivatives has been investigated for activity against various kinases involved in neuroinflammation and neurodegeneration. For example, inhibitors of LRRK2 are being pursued for the treatment of Parkinson's disease. The general strategy involves designing molecules that can effectively and selectively bind to the ATP-binding site of these kinases. The neuroprotective effects of such inhibitors are often linked to the suppression of inflammatory responses in the brain.

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism. By depleting tryptophan and producing immunosuppressive metabolites, IDO1 plays a significant role in tumor immune escape.

Inhibition of IDO1 is a major focus in cancer immunotherapy. While there are no specific reports on this compound as an IDO1 inhibitor, the development of small molecule IDO1 inhibitors is an active area of research. These inhibitors aim to reverse the immunosuppressive tumor microenvironment and enhance the efficacy of other cancer therapies. The general pharmacophore for IDO1 inhibitors often includes a heterocyclic core that can interact with the heme group in the enzyme's active site.

Aurora A Kinase Inhibition

Aurora A kinase is a key regulator of mitosis, and its overexpression is frequently observed in various human cancers, making it an attractive target for anticancer drug development.

Research has led to the development of selective Aurora A kinase inhibitors based on a 3-cyano-6-(pyrazoloamino)pyridine scaffold, which shares the core pyridine ring with 1H-pyrrolo[2,3-b]pyridine. For example, a compound was developed by modifying the 4-(5-methyl-3-pyrazoloamino)pyrimidine moiety of a known inhibitor to a 3-cyano-6-(5-methyl-3-pyrazoloamino)pyridine. This modification resulted in a potent and selective inhibitor of Aurora A kinase. This compound demonstrated significant antitumor efficacy in a mouse model. This highlights the potential of pyridine-based scaffolds in the design of effective Aurora A kinase inhibitors. The 6-methyl group on the 1H-pyrrolo[2,3-b]pyridine of the title compound could potentially occupy a hydrophobic pocket in the kinase domain, similar to what is observed in other kinase inhibitors.

Compound Scaffold Target Kinase IC50 Key Features
3-cyano-6-(5-methyl-3-pyrazoloamino)pyridineAurora ANot specifiedPotent and selective inhibition, antitumor activity
Colony Stimulating Factor 1 Receptor (CSF1R) Inhibition

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been investigated as inhibitors of Colony Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase crucial for the differentiation and survival of macrophages. Dysregulation of CSF1R signaling is implicated in various inflammatory diseases and cancers.

Through a strategy of molecular hybridization, researchers have designed and synthesized novel 1H-pyrrolo[2,3-b]pyridine-based CSF1R inhibitors. acs.org One study initiated structural optimization by replacing a methylene (B1212753) group in an initial compound with an oxygen atom, which was predicted to enhance binding to the CSF1R pocket. This modification led to compound I-2 , which demonstrated improved CSF1R inhibitory activity with an IC₅₀ value of 25.84 nM, compared to the initial compound's IC₅₀ of 49.41 nM. acs.org Further modifications, such as replacing a central benzene (B151609) ring with a methyl-substituted pyridine ring to introduce a hydrogen bond acceptor, resulted in compound III-1 with an even more potent CSF1R inhibition (IC₅₀ of 20.07 nM). acs.org This compound was shown to form two key hydrogen bonds with the aspartate residue (Asp796) in the DFG motif of the kinase. acs.org

However, some of the synthesized compounds with this scaffold showed weak inhibition of CSF1R phosphorylation in cellular assays, suggesting that while they may have potent enzymatic activity, their cellular efficacy can vary. acs.org The table below summarizes the CSF1R inhibitory activity of selected 1H-pyrrolo[2,3-b]pyridine derivatives.

CompoundCSF1R IC₅₀ (nM)
I-1 49.41
I-2 25.84
II-1 43.52
III-1 20.07

Data sourced from a study on novel pyrrolo[2,3-b]pyridine-based CSF-1R inhibitors. acs.org

IκB Kinase alpha (IKKα) Inhibition

The IκB kinase (IKK) complex plays a central role in the nuclear factor-κB (NF-κB) signaling pathway, a critical regulator of inflammatory and immune responses. The IKK complex contains two catalytic subunits, IKKα and IKKβ. Selective inhibition of these isoforms is a key goal for therapeutic intervention.

Selective Perturbation of Non-Canonical NF-κB Signaling

Researchers have successfully developed potent and selective inhibitors of IKKα based on an aminoindazole-pyrrolo[2,3-b]pyridine scaffold. nih.gov These inhibitors are designed to selectively interfere with the non-canonical NF-κB signaling pathway, which is primarily regulated by IKKα.

One study reported the development of a series of inhibitors, with two compounds, SU1261 and SU1349 , demonstrating high potency and selectivity for IKKα over IKKβ in in vitro assays. nih.govSU1261 exhibited a Kᵢ value of 10 nM for IKKα and 680 nM for IKKβ, representing a 68-fold selectivity. nih.govSU1349 was even more selective, with a Kᵢ of 16 nM for IKKα and 3352 nM for IKKβ, a selectivity of over 200-fold. nih.gov Molecular modeling studies revealed that the pyrrolo[2,3-b]pyridine core of these inhibitors binds to the hinge region of the kinase, while the aminoindazole portion interacts with a specific occluded wall in the IKKα active site that is absent in IKKβ, explaining the observed selectivity. nih.gov These compounds represent valuable pharmacological tools for dissecting the distinct roles of IKKα and IKKβ in cellular signaling. nih.gov

The inhibitory activities of these selective IKKα inhibitors are presented in the table below.

CompoundIKKα Kᵢ (nM)IKKβ Kᵢ (nM)Selectivity (IKKβ/IKKα)
SU1261 1068068
SU1349 163352209.5

Data sourced from a study on novel aminoindazole-pyrrolo[2,3-b]pyridine inhibitors of IKKα. nih.gov

Phosphodiesterase 4B (PDE4B) Inhibition

Phosphodiesterase 4 (PDE4) is an enzyme family that degrades the second messenger cyclic AMP (cAMP). Inhibition of PDE4, and specifically the PDE4B isoform, has therapeutic potential for a variety of inflammatory and central nervous system (CNS) disorders.

A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been synthesized and evaluated as selective and potent PDE4B inhibitors. nih.gov A scaffold-hopping approach led to the identification of this series, with several compounds showing moderate to good inhibition of PDE4B, with IC₅₀ values ranging from 0.11 to 1.1 μM. nih.gov

Anti-inflammatory Properties

The anti-inflammatory potential of these PDE4B inhibitors was demonstrated through their ability to inhibit the release of tumor necrosis factor-alpha (TNF-α) from macrophages stimulated with pro-inflammatory agents. nih.gov Compound 11h from this series was shown to be equipotent to the well-known PDE4 inhibitor, rolipram, in cellular assays. nih.gov

Potential in Central Nervous System Diseases (Alzheimer's, Addiction, Parkinson's)

Beyond inflammation, PDE4B has been implicated in the pathophysiology of several CNS diseases, including Alzheimer's disease, addiction, and Parkinson's disease. nih.gov The developed 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives, such as 11h , exhibited favorable in vitro ADME (absorption, distribution, metabolism, and excretion) profiles and selectivity against a panel of CNS receptors, marking them as promising leads for further optimization and preclinical testing in the context of CNS disorders. nih.gov

The table below shows the PDE4B inhibitory activity of selected 1H-pyrrolo[2,3-b]pyridine-2-carboxamides.

CompoundRPDE4B IC₅₀ (μM)PDE4D IC₅₀ (μM)
11a 3,4-di-Clcyclopropyl0.28>10
11d 3,4-di-Clcyclopentyl0.112.5
11h 3,4-di-Cl4-fluorophenyl0.12>10
14a 3-Cl, 4-Mecyclopropyl0.44>10

Data sourced from a study on 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as PDE4B inhibitors. nih.gov

Fms-like Tyrosine Kinase 3 (FLT3) Inhibition

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a key role in hematopoiesis. Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are common in acute myeloid leukemia (AML) and are associated with a poor prognosis.

Based on a previously reported lead compound, two series of 1H-pyrrolo[2,3-b]pyridine derivatives were designed and synthesized as FLT3 inhibitors. nih.gov These compounds were engineered to target the hydrophobic back pocket of the FLT3 kinase. Among the synthesized derivatives, compound CM5 demonstrated significant inhibition of both wild-type FLT3 and the FLT3-ITD mutant, with inhibitory percentages of 57.72% and 53.77%, respectively, at a concentration of 1 μM. nih.gov Furthermore, CM5 showed potent activity against FLT3-dependent human AML cell lines, MOLM-13 and MV4-11, with IC₅₀ values of 0.75 μM and 0.64 μM, respectively. nih.gov Mechanistic studies revealed that CM5 induces apoptosis by arresting the cell cycle in the G0/G1 phase. nih.gov

The inhibitory activities of selected 1H-pyrrolo[2,3-b]pyridine derivatives against FLT3 are presented below.

CompoundFLT3 Inhibition (%) at 1 μMFLT3-ITD Inhibition (%) at 1 μMMOLM-13 IC₅₀ (μM)MV4-11 IC₅₀ (μM)
CM5 57.7253.770.750.64

Data sourced from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as FLT3 inhibitors. nih.gov

Implications in Acute Myeloid Leukemia (AML)

Acute Myeloid Leukemia (AML) is a prevalent and aggressive form of blood cancer often associated with the overexpression of Fms-like tyrosine kinase 3 (FLT3). nih.gov The development of small molecule inhibitors targeting FLT3 is a key strategy in AML therapy. nih.gov Derivatives of 1H-pyrrolo[2,3-b]pyridine have been synthesized and identified as potent inhibitors of FLT3 and other kinases implicated in AML.

In one study, a series of 1H-pyrrolo[2,3-b]pyridine derivatives were designed to target the hydrophobic back pocket of FLT3. nih.gov Among these, compound CM5 showed significant inhibition of both FLT3 and its internal tandem duplication mutant (FLT3-ITD), which is a common driver of AML. nih.gov CM5 demonstrated potent activity against FLT3-dependent human AML cell lines, as detailed in the table below. nih.gov

Table 1: In Vitro Activity of Compound CM5 in AML Cell Lines

Compound Target Cell Line IC₅₀ (μM)
CM5 FLT3-ITD MOLM-13 0.75 nih.gov

| CM5 | FLT3-ITD | MV4-11 | 0.64 nih.gov |

Further research into pyrrolopyridine derivatives has identified compounds that act as inhibitors of Ataxia-Telangiectasia Mutated (ATM) kinase, a critical protein in maintaining genomic stability and a promising anti-tumor target. nih.gov One such derivative, compound 25a , was found to be a highly selective ATM inhibitor with excellent oral bioavailability in mice. nih.gov In combination with irinotecan, it demonstrated synergistic antitumor efficacy in colorectal cancer xenograft models, suggesting its potential as a chemosensitizer that could be relevant in other cancers like AML. nih.gov

Additionally, other pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated for their inhibitory activity against a panel of tyrosine kinases, including Flt-3. nih.gov The most promising compound from this series, analogue 32 , showed potent inhibition of Flt-3 with an IC₅₀ value of 1.16 nM. nih.gov

Antimicrobial Activities

The pyrrolopyridine core is a versatile scaffold for developing agents against a wide range of microbial pathogens.

Antifungal Activity (e.g., against Pyricularia oryzae)

Pyricularia oryzae is the fungal pathogen responsible for rice blast, a devastating disease that threatens global rice production. nih.govtci-thaijo.org Research has shown that various compounds, including some related to the broader class of heterocyclic natural products, are effective against this fungus. For instance, macrolides such as venturicidins A, B, and I , isolated from Streptomyces sp., exhibited significant inhibition of both mycelial growth and conidial germination of P. oryzae. nih.gov The triazole fungicide metconazole also shows strong, broad-spectrum inhibitory effects on the mycelial growth of P. oryzae, with an application of 1.0 μg/mL leading to over 80% inhibition. mdpi.com

While direct studies on this compound against P. oryzae are not prominent, related heterocyclic structures like pyrrolo[2,3-d]pyrimidines have demonstrated significant antifungal properties. Certain derivatives exhibited excellent activity against Candida albicans, in some cases surpassing the efficacy of the standard drug fluconazole. nih.gov

Table 2: Antifungal Activity of Venturicidins against Pyricularia oryzae

Compound Mycelial Growth EC₅₀ (µg/mL) Conidial Germination EC₅₀ (µg/mL)
Venturicidin A 0.11 nih.gov 0.27 nih.gov
Venturicidin B 0.15 nih.gov 0.39 nih.gov

| Venturicidin I | 0.35 nih.gov | 1.14 nih.gov |

Antibacterial Activity (Gram-positive, Gram-negative, Staphylococcus aureus, Shigella sonnei)

The rise of antibiotic resistance has spurred the search for new antibacterial agents, with pyrrolopyridine derivatives showing notable potential. nih.gov

Derivatives of the related pyrrolo[3,4-c]pyridine class have shown activity against Staphylococcus aureus. nih.gov Specifically, the Mannich bases 2-[(2-chloranilino)methyl]-4-methyl-6-phenyl-pyrrolo[3,4-c]pyridine-1,3-dione and 4-methyl-2-(morpholinomethyl)-6-phenyl-pyrrolo[3,4-c]pyridine-1,3-dione were found to reduce the growth of S. aureus. nih.gov Furthermore, certain pyrrolo[2,3-d]pyrimidine derivatives (compounds 3b, 3c, 7e ) showed superior activity against S. aureus compared to the standard drug ampicillin. nih.gov

In terms of Gram-negative bacteria, a derivative of 5-oxo-4H-pyrrolo[3,2-b]pyridine, 7-isopropyl-1-(4-methoxyphenyl)-5-oxo-6,7-dihydro-4H-pyrrolo[3,2-b]pyridine-3-carboxylic acid , was identified through high-throughput screening and demonstrated potent antibacterial activity against Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 3.35 µg/mL. nih.gov No specific studies detailing activity against Shigella sonnei were identified in the reviewed literature.

Table 3: Antibacterial Activity of Pyrrolopyrimidine Derivatives

Compound Organism MIC (mg/mL) Standard Drug (MIC)
Pyrrolo[2,3-d]pyrimidine 3b S. aureus 0.31 nih.gov Ampicillin (0.62) nih.gov
Pyrrolo[2,3-d]pyrimidine 3c S. aureus 0.31 nih.gov Ampicillin (0.62) nih.gov

| Pyrrolo[2,3-d]pyrimidine 7e | S. aureus | 0.31 nih.gov | Ampicillin (0.62) nih.gov |

Antileishmanial Activity

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. scitechjournals.com Synthetic derivatives of pyrrolopyridines have been evaluated for their efficacy against this disease. A series of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-ones, which contain a related heterocyclic system, were assessed for their activity against visceral leishmaniasis. rsc.orgCompound 5m from this series showed potent in vitro activity against the amastigote form of the parasite (IC₅₀ = 8.36 μM) and demonstrated significant parasite inhibition in both the liver (56.2%) and spleen (61.1%) of infected mice. rsc.org

In another study, 4-substituted 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)propan-2-ols were tested against three clinically relevant Leishmania species. scitechjournals.com Compounds 3, 4, 7, and 11 were notably active against L. infantum, L. amazonensis, and L. braziliensis. scitechjournals.com Furthermore, pyrazolo(dihydro)pyridine derivatives have also been explored, with compounds 6d and 6j exhibiting better activity against intracellular amastigotes than the standard drug miltefosine. nih.gov

Anti-HIV-1 Activity

HIV-1 integrase is a validated and crucial target for the development of antiretroviral drugs. nih.gov The pyrrolopyridine scaffold has been utilized to design novel HIV-1 inhibitors. A series of bicyclic hydroxy-1H-pyrrolopyridine-triones were developed as HIV-1 integrase inhibitors with low micromolar potency. nih.gov A key advantage of a representative inhibitor, compound 5e , was its ability to retain most of its inhibitory potency against three major raltegravir-resistant mutant integrase enzymes. nih.gov

Similarly, researchers synthesized a series of 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate derivatives and evaluated their anti-HIV-1 activity. hilarispublisher.comresearchgate.net Several of these compounds exhibited potent activity, with compound 7d being particularly significant, showing an EC₅₀ value of 1.65 μM. hilarispublisher.comresearchgate.net

Table 4: Anti-HIV-1 Activity of Pyrrolo[3,4-c]pyridine Derivatives

Compound Activity EC₅₀ (μM)
7d Potent Anti-HIV-1 1.65 hilarispublisher.comresearchgate.net
7f Potent Anti-HIV-1 <10 hilarispublisher.comresearchgate.net
7i Potent Anti-HIV-1 <10 hilarispublisher.comresearchgate.net
7j Potent Anti-HIV-1 <10 hilarispublisher.comresearchgate.net
8d Potent Anti-HIV-1 <10 hilarispublisher.comresearchgate.net

| 9c | Potent Anti-HIV-1 | <10 hilarispublisher.comresearchgate.net |

Antimycobacterial Activity

Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health problem. The pyrrolopyridine scaffold is being explored for the development of new anti-tubercular agents. Pyrrolo[3,4-c]pyridine-1,3(2H)-diones have been identified as a novel class of antimycobacterial compounds that function by inhibiting the cytochrome bc1 complex, a validated drug target in M. tuberculosis. acs.org

In a different approach, pyrrolo[3,4-c]pyridine-3-one derivatives were synthesized as inhibitors of the InhA enzyme, which is also a target for the existing drug ethionamide. nih.gov Additionally, a series of synthesized pyridinylpyridazine derivatives, including 4-(pyridin-4-yl)thieno[2,3-d]pyridazine , showed significant antimycobacterial activity with an MIC of 12.5 μg/mL. latamjpharm.org Another study focused on pyrrolo[1,2-a]quinoline (B3350903) derivatives found that compound 4j (dimethyl-1-(4-fluorobenzoyl)-5-methylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate) was a promising agent against both H37Rv and multidrug-resistant strains of M. tuberculosis at concentrations of 8 and 16 µg/mL, respectively. mdpi.com

Analgesic and Hypotensive Effects

Specifically, studies on 2,3-dihydro-4-methoxy(ethoxy)-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine derivatives have shown that these compounds possess potent analgesic effects. nih.gov The substitution pattern on the pyrrolopyridine core has been found to be crucial for activity. For example, a methoxy (B1213986) group at the 4-position of the pyridine ring in some series was associated with stronger analgesic properties compared to an ethoxy analog. nih.gov These findings highlight the potential of the broader pyrrolopyridine scaffold in the development of new analgesic agents. However, without direct experimental data for this compound, its analgesic and hypotensive effects remain speculative.

Antioxidant Properties

The antioxidant potential of 1H-pyrrolo[2,3-b]pyridine derivatives is an area of growing interest. While specific data for this compound is not documented, studies on related heterocyclic systems suggest that this class of compounds may possess radical scavenging capabilities. For example, derivatives of pyrrolo[2,3-b]quinoxaline have been synthesized and evaluated for their antioxidant activity. rsc.orgnih.gov In these studies, certain derivatives demonstrated the ability to scavenge free radicals, with ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate identified as a promising radical scavenger. rsc.orgnih.gov

Furthermore, research on other nitrogen-containing heterocyclic compounds, such as thiazolo[4,5-b]pyridine (B1357651) derivatives, has also revealed antioxidant properties. pensoft.net These compounds were evaluated for their ability to scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, a common in vitro assay for antioxidant activity. pensoft.net The antioxidant capacity of these molecules is often attributed to their ability to donate a hydrogen atom or an electron to stabilize free radicals. Given the structural similarities, it is plausible that 1H-pyrrolo[2,3-b]pyridine derivatives, including this compound, could exhibit similar properties, although experimental verification is required.

Structure-Activity Relationship (SAR) Studies of 1H-Pyrrolo[2,3-b]pyridine Derivatives

The biological activity of 1H-pyrrolo[2,3-b]pyridine derivatives is highly dependent on the nature and position of substituents on the bicyclic core. nih.govnih.govnih.gov Understanding the structure-activity relationships (SAR) is crucial for the rational design of more potent and selective compounds.

Influence of Substituents at Specific Positions (C3, C4, C5, C6)

Substitutions at various positions of the 1H-pyrrolo[2,3-b]pyridine ring have been shown to significantly modulate biological activity. For instance, in a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides investigated as phosphodiesterase 4B (PDE4B) inhibitors, substitutions at the C2 and other positions were critical for potency and selectivity. nih.gov While this study did not specifically examine 3-iodo-6-methyl derivatives, it highlights the importance of the substitution pattern.

Research on other pyrrolopyridine isomers, such as 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones, has shown that methyl substitution on the pyridine ring can influence activity. nih.gov In the context of this compound, the methyl group at the C6 position is expected to impact the electronic properties and steric profile of the molecule, which could in turn affect its interaction with biological targets. The C3 position is also a key site for functionalization, and the introduction of different groups at this position can lead to diverse biological activities.

Impact of Halogenation on Biological Activity

Halogenation is a common strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of lead compounds. The introduction of a halogen atom, such as iodine, can influence factors like lipophilicity, metabolic stability, and binding interactions. In the case of 1H-pyrrolo[2,3-b]pyridine derivatives, halogenation has been utilized to enhance potency for various targets. For example, in the development of fibroblast growth factor receptor (FGFR) inhibitors, halogenated derivatives were synthesized and evaluated. nih.gov

The presence of an iodine atom at the C3 position of this compound would significantly increase its lipophilicity and introduce a potential site for halogen bonding, a type of non-covalent interaction that can contribute to ligand-receptor binding affinity. While specific SAR studies on 3-iodo substituted 1H-pyrrolo[2,3-b]pyridines are limited in the reviewed literature, the general principles of halogenation suggest that this substitution is likely to have a profound impact on the compound's biological profile.

Effects of Steric and Electronic Properties of Substituents

The steric and electronic properties of substituents play a pivotal role in determining the biological activity of 1H-pyrrolo[2,3-b]pyridine derivatives. The size, shape, and electronic nature of the groups attached to the heterocyclic core dictate how the molecule fits into a binding site and interacts with key amino acid residues.

In the case of this compound, the iodine atom at C3 is a large and electron-withdrawing substituent, which will influence the charge distribution across the ring system. The methyl group at C6 is a smaller, electron-donating group. The interplay of these steric and electronic effects will ultimately define the compound's pharmacological properties. For example, in a series of PDE4B inhibitors, the ring size and hydrophobicity of substituents were found to be important for activity and selectivity. nih.gov

Role of Nitrogen Position in Azaindole Isomers

The position of the nitrogen atom in the pyridine ring of azaindole isomers has a significant impact on their biological activities. Different isomers, such as 1H-pyrrolo[2,3-b]pyridine (7-azaindole), 1H-pyrrolo[3,2-b]pyridine (4-azaindole), 1H-pyrrolo[2,3-c]pyridine (6-azaindole), and 1H-pyrrolo[3,2-c]pyridine (5-azaindole), exhibit distinct pharmacological profiles.

Computational Approaches to SAR (e.g., CoMFA, CoMSIA, QSAR)

Computational methodologies such as Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Indices Analysis (CoMSIA), and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery for elucidating the structural requirements for biological activity and for the rational design of new, more potent compounds. These techniques correlate the biological activity of a series of compounds with their three-dimensional physicochemical properties, such as steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields.

A review of the scientific literature did not yield specific CoMFA, CoMSIA, or QSAR studies focused solely on this compound. While the broader class of 1H-pyrrolo[2,3-b]pyridine derivatives has been the subject of medicinal chemistry research, including some computational analysis to understand structure-activity relationships (SAR), detailed 3D-QSAR models (CoMFA, CoMSIA) for derivatives of this compound are not publicly available. nih.govnih.govrsc.org

For related scaffolds, computational simulations and molecular modeling have been employed to understand how these molecules interact with their biological targets. nih.govresearchgate.net For instance, in studies of other 1H-pyrrolo[2,3-b]pyridine derivatives, molecular modeling has been used to visualize binding modes within enzyme active sites. nih.gov Similarly, for different classes of kinase inhibitors, docking-based 3D-QSAR studies have been successfully applied to develop predictive models. nih.gov These models are characterized by statistical parameters like Q² (cross-validated correlation coefficient) and R² (non-cross-validated correlation coefficient) and help in understanding the contribution of different fields (steric, electrostatic) to the biological activity. nih.gov

However, without specific studies on this compound, it is not possible to present detailed research findings or data tables pertaining to CoMFA, CoMSIA, or QSAR analyses for this particular compound.

Preclinical Evaluation and in Vivo Studies

Efficacy Assessment in Disease Models

The therapeutic potential of the pyrrolo[2,3-b]pyridine core structure has been investigated in several disease contexts, primarily in oncology and neurodegenerative disorders. The following sections detail the findings from these preclinical studies.

Currently, there is no specific information available in the reviewed scientific literature regarding the anticancer activity of 3-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine in xenograft models. Research in this area has primarily focused on other derivatives of the broader pyrrolopyridine class.

While direct studies on this compound are not extensively documented, research on related pyrrolopyridine derivatives demonstrates significant anti-proliferative and pro-apoptotic activities.

A series of novel 1H-pyrrolo[3,2-c]pyridine derivatives have been synthesized and evaluated as inhibitors of the colchicine-binding site on tubulin, a key target in cancer therapy. nih.gov These compounds were assessed for their ability to inhibit the growth of various human cancer cell lines. One of the most potent compounds in this series, 10t , which features an indolyl B-ring, displayed significant antiproliferative activity against HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer) cells, with IC₅₀ values in the nanomolar range. nih.gov

Further investigation into the mechanism of action revealed that compound 10t effectively inhibits tubulin polymerization. nih.gov Immunostaining assays showed a marked disruption of microtubule dynamics at a concentration of 0.12 µM. nih.gov Moreover, cell cycle analysis indicated that this compound induces G2/M phase arrest and promotes apoptosis in a dose-dependent manner. nih.gov These findings highlight the potential of the pyrrolopyridine scaffold to interfere with key cellular processes involved in cancer progression.

A separate modeling study on thirty-one 1H-pyrrolo[2,3-b]pyridine derivatives identified them as potential potent inhibitors of Traf2 and Nck-interacting kinase (TNIK), a therapeutic target in colorectal cancer. imist.maimist.ma This computational analysis suggests that the 1H-pyrrolo[2,3-b]pyridine scaffold is a promising backbone for the design of new anticancer agents. imist.maimist.ma

Table 1: In Vitro Anticancer Activity of a Representative 1H-pyrrolo[3,2-c]pyridine Derivative (Compound 10t)

Cell LineCancer TypeIC₅₀ (µM)Reference
HeLaCervical Cancer0.12 nih.gov
SGC-7901Gastric Cancer0.15 nih.gov
MCF-7Breast Cancer0.21 nih.gov

This table is interactive. Click on the headers to sort the data.

There is currently no available scientific literature detailing the evaluation of this compound or its close derivatives in infectious disease models.

The neuroprotective potential of the pyrrolo[2,3-b]pyridine scaffold has been demonstrated in preclinical models of Alzheimer's disease. Research has focused on the inhibition of glycogen (B147801) synthase kinase 3β (GSK-3β), an enzyme implicated in the hyperphosphorylation of tau protein, a hallmark of the disease. nih.govnih.gov

A novel pyrrolo[2,3-b]pyridine-based GSK-3β inhibitor, designated as compound 41 , has shown significant therapeutic potential. nih.gov In cellular models, compound 41 dose-dependently increased the phosphorylation of GSK-3β at the Ser9 site, thereby inhibiting its activity and reducing the phosphorylation of tau protein at the Ser396 site. nih.gov Furthermore, it was observed to up-regulate β-catenin and neurogenesis-related markers, promoting the outgrowth of neurites in SH-SY5Y neuroblastoma cells. nih.gov

In an in vivo Alzheimer's disease model using AlCl₃-induced zebrafish, compound 41 effectively ameliorated dyskinesia. nih.gov Another related pyrrolo[2,3-b]pyridine derivative, S01 , also demonstrated potent GSK-3β inhibition and neuroprotective effects in similar models. nih.gov

Additionally, derivatives of 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine have been identified as inhibitors of NADPH oxidase 2 (NOX2). These compounds, including GSK2795039 and NCATS-SM7270 , have shown the ability to prevent amyloid-beta-induced oxidative stress and toxicity in HMC3 microglial cells, suggesting their potential as neuroprotective agents. nih.gov

Table 2: Neuroprotective Activity of Representative Pyrrolo[2,3-b]pyridine Derivatives

CompoundTargetIn Vitro/In Vivo ModelKey FindingsReference
41 GSK-3βSH-SY5Y cells, Zebrafish AD modelInhibits tau hyperphosphorylation, promotes neurite outgrowth, ameliorates dyskinesia. nih.gov
S01 GSK-3βSH-SY5Y cells, Zebrafish AD modelPotent GSK-3β inhibition, neuroprotective effects. nih.gov
GSK2795039 NOX2HMC3 microglial cellsPrevents amyloid-beta-induced oxidative stress and toxicity. nih.gov
NCATS-SM7270 NOX2HMC3 microglial cellsPrevents amyloid-beta-induced oxidative stress and toxicity. nih.gov

This table is interactive. Click on the headers to sort the data.

In Vivo Toxicity and Therapeutic Index Considerations

Preliminary in vivo toxicity studies on pyrrolo[2,3-b]pyridine derivatives suggest a favorable safety profile. The GSK-3β inhibitor, compound 41 , was found to exhibit low toxicity in C57BL/6 mice. nih.gov Similarly, in vitro cytotoxicity assays showed that compound 41 had a low impact on the survival rate of SH-SY5Y cells, with over 70% viability at a concentration of 100 µM. nih.gov

The related compound S01 also demonstrated safety in vivo through acute toxicity experiments. nih.gov These preliminary findings are crucial for establishing a therapeutic window and guiding further preclinical development of this class of compounds. However, comprehensive toxicological studies and determination of the therapeutic index for this compound itself are not yet available.

Pharmacokinetics and Metabolism of 1h Pyrrolo 2,3 B Pyridine Derivatives

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling

The development of 1H-pyrrolo[2,3-b]pyridine derivatives as therapeutic agents has led to the investigation of their absorption, distribution, metabolism, and excretion (ADME) properties. In vitro ADME studies are crucial for optimizing lead compounds and ensuring they possess favorable pharmacokinetic characteristics.

Research into a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides, developed as phosphodiesterase 4B (PDE4B) inhibitors, has shown that these compounds can exhibit acceptable in vitro ADME profiles. nih.gov For instance, compound 11h from this series was identified as having a promising profile, suggesting that the 1H-pyrrolo[2,3-b]pyridine scaffold is amenable to modifications that result in good drug-like properties. nih.gov

Similarly, studies on other pyrrolopyridine isomers provide insights into the potential ADME characteristics of this compound class. For example, a derivative of pyrrolo[3,4-c]pyridine, 8a , demonstrated good bioavailability in rats (95%) after oral administration, although it also exhibited high plasma protein binding. nih.gov High plasma protein binding can influence the distribution and availability of a drug at its target site.

Metabolic stability, a key component of ADME, has been assessed for various pyrrolopyridine derivatives in liver microsomes. For a pyrrolo[2,3-d]pyrimidine analog, 12b , the metabolic stability was evaluated in both mouse and human liver microsomes, with clearance values recorded at 128.4 µL/min/mg and 115.5 µL/min/mg, respectively. nih.gov Another study on a pyrrolo[3,4-c]pyridine derivative, 8a , reported an intrinsic clearance of 84 µL/min/mg in rat liver microsomes and 29 µL/min/mg in human liver microsomes. nih.gov These findings indicate that the metabolic fate of pyrrolopyridine derivatives can vary depending on the specific substitutions and the species being studied.

Table 1: In Vitro ADME and Pharmacokinetic Parameters of Selected 1H-Pyrrolo[2,3-b]pyridine Derivatives and Analogs
CompoundScaffoldParameterValueSpeciesSource
11h1H-Pyrrolo[2,3-b]pyridine-2-carboxamideIn Vitro ADME ProfileAcceptableN/A nih.gov
8aPyrrolo[3,4-c]pyridineBioavailability (Oral)95%Rat nih.gov
Bioavailability (Oral)29%Cynomolgus Monkey nih.gov
12bPyrrolo[2,3-d]pyrimidineMetabolic Clearance128.4 µL/min/mgMouse Liver Microsomes nih.gov
Metabolic Clearance115.5 µL/min/mgHuman Liver Microsomes nih.gov
8aPyrrolo[3,4-c]pyridineIntrinsic Clearance84 µL/min/mgRat Liver Microsomes nih.gov
Intrinsic Clearance29 µL/min/mgHuman Liver Microsomes nih.gov
Compound 221H-Pyrrolo[2,3-b]pyridineBioavailability (F)39.8%N/A acs.org

Pharmacokinetic Parameters (e.g., Clearance, Plasma Exposure)

Pharmacokinetic parameters such as clearance and plasma exposure are critical for determining the therapeutic potential of a drug candidate. Studies on various pyrrolopyridine derivatives have provided some insights into these parameters.

A study on a potent type II CDK8 inhibitor with a 1H-pyrrolo[2,3-b]pyridine core, compound 22 , reported good bioavailability (F = 39.8%). acs.org In another example with a related scaffold, a pyrrolo[3,4-c]pyridine derivative showed high clearance and low plasma exposure in mouse pharmacokinetic studies. nih.gov

The intrinsic clearance values obtained from in vitro metabolic stability assays are used to predict in vivo clearance. As mentioned earlier, a pyrrolo[3,4-c]pyridine derivative showed intrinsic clearance values of 84 µL/min/mg and 29 µL/min/mg in rat and human liver microsomes, respectively. nih.gov A pyrrolo[2,3-d]pyrimidine analog had clearance values of 128.4 µL/min/mg in mouse and 115.5 µL/min/mg in human liver microsomes. nih.gov These values suggest that clearance rates can be species-dependent and are influenced by the specific chemical structure of the derivative.

Table 2: List of Mentioned Compounds
Compound Name/IdentifierChemical Name
3-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridineThis compound
Compound 11hN-(3,3-difluoroazetidin-1-yl)-1-(3,4-dichlorophenyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide
Compound 8aA 6-F-phenyl substituted pyrrolo[3,4-c]pyridine derivative
Compound 12bN-Methyl-N-(3-methylbenzyl)-6-(6-((pyridin-3-ylmethyl)amino)pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Compound 22(E)-3-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide

Metabolic Stability Studies (e.g., in Liver Microsomes)

Metabolic stability is a key parameter assessed early in drug discovery to predict the in vivo hepatic clearance of a compound. researchgate.netenamine.net In vitro systems such as liver microsomes, which contain a high concentration of phase I drug-metabolizing enzymes like cytochrome P450s (CYPs), are commonly used for this purpose. enamine.netresearchgate.net By measuring the depletion of the parent compound over time in these systems, researchers can determine its metabolic half-life (t½) and intrinsic clearance (Clint). enamine.netspringernature.com

Studies on various 1H-pyrrolo[2,3-b]pyridine (7-azaindole) derivatives have demonstrated that this scaffold can possess favorable metabolic stability. For instance, a comparison of azaindole isomers with their parent indole (B1671886) structure revealed that 7-azaindole (B17877) derivatives displayed enhanced metabolic stability as measured by their half-life in human liver microsomes (HLM). pharmablock.com

In one study, a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives were evaluated for their potential as PDE4B inhibitors. nih.gov Several of these compounds exhibited good in vitro pharmacokinetic profiles. nih.gov Similarly, research on 7-azaindole derivatives as synthetic cannabinoids has involved metabolic profiling in pooled human liver microsomes (pHLM) to identify key metabolites. nih.govresearchgate.net These studies often reveal that the parent compound can still be detected, suggesting a degree of metabolic resistance. nih.govresearchgate.net For example, in the case of 5F-AB-P7AICA, the parent compound showed the highest signals in most urine samples, indicating lower metabolic reactivity compared to other synthetic cannabinoids. researchgate.net

The primary metabolic pathways for 7-azaindole derivatives in liver microsomes typically involve phase I reactions such as hydroxylation, N-dealkylation, and oxidative defluorination, followed by phase II conjugation reactions like glucuronidation or sulfation. nih.gov The specific metabolites formed depend on the substituents present on the 1H-pyrrolo[2,3-b]pyridine core.

Table 1: Metabolic Stability Data for Representative 1H-Pyrrolo[2,3-b]pyridine Derivatives in Liver Microsomes

Compound/Derivative ClassIn Vitro SystemKey FindingsReference
Azaindole IsomersHuman Liver Microsomes (HLM)7-Azaindole displayed enhanced metabolic stability with a half-life of > 100 min. pharmablock.com
1H-Pyrrolo[2,3-b]pyridine-2-carboxamidesNot specifiedCompounds showed good in vitro PK profiles. nih.gov
Cumyl-5F-P7AICAPooled Human Liver Microsomes (pHLM)Metabolites formed via oxidative defluorination, carboxylation, and monohydroxylation. nih.gov
5F-AB-P7AICAPooled Human Liver Microsomes (pHLM)Main metabolites from hydroxylation, amide hydrolysis, and hydrolytic defluorination. Parent compound showed high signals. researchgate.net

This table is interactive. Click on the headers to sort the data.

Influence of Structural Modifications on Metabolic Reactivity

The metabolic reactivity of 1H-pyrrolo[2,3-b]pyridine derivatives can be significantly influenced by structural modifications to the core scaffold and its substituents. researchgate.net Medicinal chemists often employ strategies such as introducing or altering functional groups to enhance metabolic stability and improve pharmacokinetic properties. researchgate.net

One key structural feature of the 1H-pyrrolo[2,3-b]pyridine system is the position of the nitrogen atom in the pyridine (B92270) ring. The shift of the nitrogen from other positions to the 7-position (as in 7-azaindole) has been suggested to lead to lower metabolic reactivity. researchgate.net This is a critical consideration in drug design, as it can impact the compound's half-life and duration of action.

Substituents on the 1H-pyrrolo[2,3-b]pyridine ring also play a crucial role in determining metabolic fate. For instance, in a series of JAK3 inhibitors, the introduction of a carbamoyl (B1232498) group at the C5-position and a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a significant increase in inhibitory activity, with metabolic stability also being a key consideration in their development. nih.gov

For the specific compound This compound , the substituents at the 3 and 6 positions would be expected to influence its metabolism. The methyl group at the 6-position could potentially improve metabolic stability. mdpi.com However, the iodine atom at the 3-position is a site that can be susceptible to metabolic transformation. Halogenated aromatic compounds can undergo various metabolic reactions, including dehalogenation and hydroxylation. The reactivity of 3-halogeno-7-azaindole derivatives has been a subject of chemical synthesis studies, indicating the potential for reactions at this position. researchgate.net

Furthermore, studies on other pyrrolopyridine isomers, such as pyrrolo[3,4-c]pyridines, have shown that the removal of a methyl group from the pyridine ring can result in a significant loss of biological activity, underscoring the importance of this substituent. nih.gov While direct metabolic data for This compound is not available in the reviewed literature, the general principles of metabolic stability and the influence of structural modifications on the 7-azaindole scaffold suggest that both the iodo and methyl groups would be key determinants of its metabolic profile.

Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, HR-MS)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 3-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine, ¹H NMR spectroscopy would provide detailed information about the chemical environment, number, and connectivity of protons. The expected spectrum would show distinct signals for the aromatic protons on the pyrrolo[2,3-b]pyridine core and the methyl group protons. The chemical shifts (δ) and coupling constants (J) of these signals would be indicative of their relative positions on the bicyclic ring system.

High-Resolution Mass Spectrometry (HR-MS) is employed to determine the precise molecular weight of the compound, which in turn allows for the unambiguous determination of its elemental composition. This technique provides a highly accurate mass-to-charge ratio (m/z) measurement, which can be used to confirm the molecular formula C₈H₇IN₂.

Despite extensive searches, specific, publicly available ¹H NMR, ¹³C NMR, and HR-MS data for this compound could not be located in the referenced literature.

Mass Spectrometry (MS, LC-MS/MS, GC-MS, LC-qToF-MS/MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of this compound. The resulting mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight. Fragmentation patterns observed in the spectrum can also provide valuable structural information.

Coupled techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable for the analysis of complex mixtures and for assessing the purity of the compound. These methods separate the compound from impurities before it enters the mass spectrometer, providing both retention time and mass spectral data for enhanced identification and quantification. Liquid Chromatography-quadrupole Time-of-Flight Mass Spectrometry (LC-qToF-MS/MS) would offer even greater accuracy and sensitivity for both qualitative and quantitative analysis.

Detailed experimental data from MS, LC-MS/MS, GC-MS, or LC-qToF-MS/MS for this compound is not available in the public domain based on the conducted searches.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups. Key expected absorptions would include N-H stretching vibrations for the pyrrole (B145914) ring, C-H stretching from the aromatic and methyl groups, C=C and C=N stretching vibrations within the aromatic rings, and vibrations associated with the C-I bond.

Specific IR and Raman spectral data for this compound could not be found in the searched literature.

Thin-Layer Chromatography (TLC) and UV Visualization

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of chemical reactions, assess compound purity, and determine appropriate solvent systems for column chromatography. For this compound, its mobility on a TLC plate (indicated by its retention factor, Rf) would depend on the polarity of the mobile and stationary phases.

Due to the presence of the aromatic pyrrolo[2,3-b]pyridine system, the compound is expected to be UV active. Visualization of the TLC plate under UV light would reveal the spot corresponding to the compound, facilitating its identification.

While TLC is a standard technique for the purification and analysis of such compounds, specific Rf values and UV visualization details for this compound are not documented in the available search results.

X-ray Crystallography for Structural Elucidation and Binding Mode Analysis

Furthermore, if the compound is co-crystallized with a biological target, X-ray crystallography can be used to analyze its binding mode, revealing the specific interactions between the compound and the protein's active site. This information is invaluable for structure-based drug design.

No publicly available X-ray crystallographic data for this compound was found in the conducted searches.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the calculated theoretical values based on the compound's molecular formula (C₈H₇IN₂). A close agreement between the experimental and theoretical values provides strong evidence for the compound's purity and elemental composition.

Current Challenges and Future Research Directions

Overcoming Synthetic Difficulties

The synthesis of substituted 7-azaindoles like 3-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine is often hampered by issues of regioselectivity. Electrophilic substitution reactions, such as iodination, nitration, and bromination, predominantly occur at the 3-position of the 1H-pyrrolo[2,3-b]pyridine ring system. rsc.org Achieving substitution at other positions often requires complex strategies involving protecting groups and multi-step reactions. For instance, to achieve substitution at the 3-position while another reactive site exists, the pyrrole (B145914) nitrogen may need to be protected with a group like a tosyl group, which then must be removed in a subsequent step. nih.gov Future research aims to develop more direct and regioselective functionalization methods to avoid these cumbersome protection-deprotection sequences. organic-chemistry.org

Identification of Novel Pharmacological Targets

Derivatives of the 7-azaindole (B17877) scaffold have been shown to interact with a variety of biological targets. While much research has focused on established targets like protein kinases involved in cancer, there is a significant opportunity to identify novel pharmacological targets for new therapeutic interventions. The versatility of the 7-azaindole core allows for the generation of large libraries of diverse compounds, which can be screened against a wide array of biological targets to uncover new mechanisms of action and therapeutic possibilities. juniperpublishers.com

Established Pharmacological Targets for 7-Azaindole Derivatives Therapeutic Area
Tropomyosin-related kinase A (TrkA) ingentaconnect.comnih.govCancer, Pain nih.gov
Poly(ADP-ribose) polymerase-1 (PARP-1) nih.govijper.orgCancer nih.govijper.org
Dual-specificity tyrosine phosphorylation-regulated kinases (DYRK1B, DYRK2) nih.govCancer (e.g., Glioblastoma) nih.gov
Histone deacetylase 6 (HDAC6) nih.govCancer nih.gov
Ataxia telangiectasia mutated and Rad3 related (ATR) kinase nih.govCancer nih.gov
Serum/glucocorticoid-regulated kinase 1 (SGK-1) google.comNot specified google.com
Orai calcium channel nih.govInflammation nih.gov
CRTh2 receptor nih.govAllergic Diseases (e.g., Asthma) nih.gov
HIV-1 gp120 nih.govHIV/AIDS nih.gov
Influenza polymerase-B2 nih.govInfluenza nih.gov
NADPH oxidase 2 (NOX2) nih.govNeurodegenerative and cardiovascular diseases nih.gov
c-Met researchgate.netCancer researchgate.net
Adaptor associated kinase 1 (AAK1) nih.govViral Infections nih.gov
Salt inducible kinase 2 (SIK2) google.comCancer, Stroke, Obesity, Type II Diabetes google.com

Design of Highly Selective Inhibitors with Improved Therapeutic Indices

A key challenge in drug development is designing inhibitors that are highly selective for their intended target, thereby minimizing off-target effects and improving the therapeutic index. The 7-azaindole scaffold has been utilized in structure-based design strategies to create potent and selective inhibitors for various kinases. nih.govnih.gov For example, understanding the binding mode of these compounds within the active site of a protein allows for rational modifications to enhance selectivity. ingentaconnect.com Future efforts will continue to leverage detailed structural information from techniques like X-ray crystallography to design next-generation inhibitors with superior potency and safety profiles. nih.gov The goal is to develop compounds that can effectively treat diseases while minimizing adverse effects for the patient.

Exploration of New Therapeutic Applications Beyond Cancer

While the primary focus for many 7-azaindole derivatives has been oncology, their diverse biological activities suggest potential applications in a wide range of other diseases. researchgate.netnih.gov Research has already identified promising leads for the treatment of:

Allergic diseases: A 7-azaindole derivative has been identified as a clinical candidate for asthma through its action as a selective antagonist of the CRTh2 receptor. nih.gov

Viral infections: Derivatives have shown potential as inhibitors of influenza polymerase and as inhibitors of HIV entry. nih.gov Fostemsavir, a drug containing a related 6-azaindole scaffold, has been approved for HIV treatment. nih.gov

Inflammatory conditions: Inhibition of the Orai calcium channel by a 7-azaindole derivative has demonstrated anti-inflammatory activity in a preclinical model of allergic inflammation. nih.gov

Diabetes: A 6-azaindole derivative that inhibits DYRK1A has been shown to promote β-cell proliferation and improve glucose disposal, suggesting its potential for treating type 1 diabetes. nih.gov

Neurological disorders: The pyrrolopyridine scaffold is found in compounds being investigated for neurological conditions like Parkinson's disease. researchgate.net

Bacterial infections: The emergence of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents, and indole (B1671886) derivatives have shown potent antibacterial activity. mdpi.com

Future research will likely expand on these findings, exploring the utility of this compound derivatives in an even broader spectrum of therapeutic areas.

Advanced Computational Methodologies for Drug Design

Computational tools are becoming increasingly integral to the drug discovery and design process. Techniques such as molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR) studies have been successfully applied to 7-azaindole derivatives to understand their binding modes and to guide the design of new, more potent inhibitors. ingentaconnect.com These computational models can predict the biological activity of novel compounds before they are synthesized, saving time and resources. ingentaconnect.com Future research will likely incorporate more advanced computational methods, such as machine learning and artificial intelligence, to further refine the drug design process and accelerate the discovery of new therapeutic agents based on the this compound scaffold.

Comprehensive Preclinical and Clinical Development Strategies

The ultimate goal for any promising therapeutic compound is successful clinical development. For derivatives of this compound, this will require comprehensive preclinical evaluation of their efficacy, safety, and pharmacokinetic properties. As lead compounds emerge, they will need to be subjected to rigorous testing in relevant in vivo models to validate their therapeutic potential. Following successful preclinical studies, a well-defined clinical development strategy will be necessary to navigate the phased process of human trials. This involves careful planning of trial design, patient selection, and endpoint evaluation to demonstrate both safety and efficacy, ultimately leading to regulatory approval and availability to patients. Several 7-azaindole derivatives have already entered clinical trials, paving the way for future candidates. nih.gov

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves iodination of a pre-functionalized pyrrolo[2,3-b]pyridine core. For example, Huang et al. (2017) used Pd-catalyzed cross-coupling reactions to introduce iodine at the 3-position, achieving yields of 65–78% under anhydrous conditions . Meade & Beauchamp (1996) optimized benzylamino-substituted analogues via nucleophilic substitution, noting that temperature control (0°C to rt) minimizes side reactions . For 6-methyl derivatives, regioselective methylation using NaH/MeI in THF is common, but competing N-alkylation may require chromatographic purification .

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

  • Methodological Answer : X-ray crystallography is the gold standard for resolving regiochemical ambiguities. Selig et al. (2009) used this to confirm substituent positions in trimethoxyphenyl-pyrrolo[2,3-b]pyridines . For rapid analysis, 1H^1H- and 13C^{13}C-NMR can distinguish between N1 and C3 iodination: the methyl group at C6 appears as a singlet (~δ 2.5 ppm), while the iodine at C3 deshields adjacent protons, causing splitting patterns .

Q. What are the primary challenges in purifying this compound, and how are they addressed?

  • Methodological Answer : Key challenges include removing residual Pd catalysts and separating regioisomers. Huang et al. (2017) employed silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) for isomer separation . For Pd removal, Meade & Beauchamp (1996) used activated charcoal filtration, achieving >95% purity . HPLC with C18 columns (acetonitrile/water + 0.1% TFA) is recommended for final purity assessment .

Advanced Research Questions

Q. How do structural modifications at the 3-iodo and 6-methyl positions affect kinase inhibitory activity?

  • Methodological Answer : SAR studies show that the 3-iodo group enhances binding to ATP pockets in kinases (e.g., HIPK2) by forming halogen bonds with carbonyl oxygens . The 6-methyl group increases hydrophobicity, improving membrane permeability (logP ~2.8 vs. 1.5 for unsubstituted analogues) . Computational docking (AutoDock Vina) revealed that substituting iodine with smaller halogens (Cl, Br) reduces affinity by 30–50%, while methyl removal decreases cellular uptake by 2-fold .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., serum protein binding, pH). For example, 3-Iodo-6-methyl derivatives showed IC50_{50} = 120 nM in kinase assays (purified enzymes) but IC50_{50} = 1.2 µM in cell-based assays due to serum albumin binding . Mitigation strategies:

  • Use of fetal bovine serum (FBS)-free media for cellular assays.
  • Molecular dynamics simulations to predict protein-compound interactions .
  • Validate findings across orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. How can computational modeling guide the design of 3-Iodo-6-methyl-pyrrolo[2,3-b]pyridine derivatives for renal fibrosis targets?

  • Methodological Answer : HIPK2 inhibitors for renal fibrosis require optimized binding to the kinase’s DFG-out conformation. Docking studies (Schrödinger Maestro) with 3-Iodo-6-methyl derivatives identified critical interactions:

  • Iodo group with Leu883 (van der Waals contact: 3.8 Å).
  • Methyl group with Ile886 (hydrophobic pocket occupancy: 85%) .
    • Free energy perturbation (FEP) calculations predict that replacing iodine with CF3_3 improves binding ΔG by -2.1 kcal/mol but reduces solubility. MD simulations (>100 ns) assess conformational stability .

Q. What analytical methods are suitable for stability profiling of this compound under physiological conditions?

  • Methodological Answer :

  • For hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via UPLC-MS at 0, 24, 48 h. The 3-iodo group is susceptible to nucleophilic displacement (t1/2_{1/2} ~28 h) .
  • Photostability : Expose to UV light (320 nm, 6 h) and track by 1H^1H-NMR; methyl groups stabilize the core against ring-opening .
  • Oxidative stability : Use H2_2O2_2 (1 mM) in DMSO; iodine reduces oxidation susceptibility compared to bromo analogues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.